(S)-1-(2,4,5-Trifluorophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHPWCWRLZXAM-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Spectroscopic Characterization of (S)-1-(2,4,5-Trifluorophenyl)ethanol: A Technical Guide
Executive Summary
(S)-1-(2,4,5-Trifluorophenyl)ethanol is a highly valuable chiral building block utilized extensively in the pharmaceutical industry. Most notably, its structural motif serves as a critical intermediate in the asymmetric synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, which are prescribed for the management of type 2 diabetes .
Because the pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) is heavily dependent on stereochemical and chemical purity, rigorous analytical characterization of this intermediate is non-negotiable. This whitepaper provides an authoritative, in-depth breakdown of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside the causality-driven methodologies required to acquire them.
Synthesis and Stereochemical Control
The synthesis of this compound is typically achieved via the asymmetric reduction or hydrosilylation of 2,4,5-trifluoroacetophenone. Utilizing a Cobalt(II) catalyst paired with a chiral dipyridylphosphine ligand (e.g., (S)-Xyl-P-Phos) allows for highly enantioselective transfer of the hydride, yielding the (S)-enantiomer with >95% enantiomeric excess (ee) .
Caption: Workflow for the asymmetric synthesis and quality control of this compound.
Spectroscopic Data & Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the regiochemistry of the fluorine atoms and the integrity of the chiral carbinol center.
Causality of Chemical Shifts:
The strongly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect on the aromatic ring. This significantly deshields the remaining aromatic protons (H-3 and H-6), pushing them downfield. Furthermore, the spin-1/2 nature of the
Table 1:
Table 2:
Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. Secondary alcohols typically undergo rapid
Causality of Fragmentation:
The molecular ion (M
Caption: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
Table 3: EI-MS Peak Assignments (70 eV)
| m/z Ratio | Relative Abundance | Fragment Identity | Mechanism of Formation |
|---|
| 176 | < 10% | [M]
Infrared (IR) Spectroscopy
Table 4: ATR-FTIR Spectral Assignments
| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |
|---|---|---|
| 3350 | Broad, Strong | O-H stretching (hydrogen-bonded) |
| 2980, 2935 | Sharp, Weak | C-H stretching (sp³ alkane) |
| 1625, 1515 | Sharp, Medium | C=C stretching (aromatic ring) |
| 1210, 1145 | Sharp, Strong | C-F stretching (highly diagnostic) |
| 1085 | Sharp, Strong | C-O stretching (secondary alcohol) |
Standardized Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are maintained, the following protocols are designed as self-validating systems . Every step contains an internal check to prevent false positives or data artifacts.
Protocol A: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ lacks exchangeable protons, ensuring the broad -OH signal at 2.41 ppm is not masked by solvent exchange.
-
-
Self-Validating Zero-Reference: Prior to scanning, ensure the spectrometer locks onto the deuterium signal of the CDCl₃. Set the internal TMS signal to exactly 0.00 ppm. Check the residual CHCl₃ peak; if it deviates from 7.26 ppm, the magnetic field has drifted, and the shim must be recalibrated.
-
Acquisition Parameters: Run a standard 1D
sequence (e.g., zg30 pulse program) with 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons.
Protocol B: ATR-FTIR Analysis
-
Background Subtraction (Self-Validation): Before loading the sample, run a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal.
-
Causality: This automatically subtracts ambient atmospheric contributions (like CO₂ at 2350 cm⁻¹ and water vapor) from the final spectrum, ensuring the broad peak at 3350 cm⁻¹ is genuinely from the sample's hydroxyl group.
-
-
Sample Application: Apply 2-3 mg of the neat liquid/solid directly onto the ATR crystal. Tighten the anvil until the pressure click is heard.
-
Causality: ATR is explicitly chosen over KBr pelleting to eliminate the risk of hygroscopic moisture absorption by KBr, which would artificially inflate the O-H stretching region.
-
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.
Protocol C: GC-MS Workflow
-
Instrument Tuning (Self-Validation): Inject perfluorotributylamine (PFTBA) to tune the mass spectrometer. Verify that the m/z 69, 219, and 502 peaks are accurately calibrated. If the isotope ratios are incorrect, the mass analyzer must be cleaned before proceeding.
-
Blank Run: Inject 1 µL of pure HPLC-grade methanol.
-
Causality: This proves the column is free of ghost peaks or carryover from previous analyses.
-
-
Sample Injection: Inject 1 µL of a 1 mg/mL sample solution. Use a split ratio of 50:1 to prevent detector saturation.
-
Ionization: Utilize a standard 70 eV Electron Ionization source.
-
Causality: Standardizing to 70 eV ensures the resulting fragmentation pattern is directly comparable to established NIST library standards .
-
References
- CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof. Google Patents.
-
Cobalt(II)-catalyzed asymmetric hydrosilylation of simple ketones using dipyridylphosphine ligands. Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2011. Available at:[Link]
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]
Evolution of Chirality: The Technical History of (S)-1-(2,4,5-Trifluorophenyl)ethanol
Executive Summary
(S)-1-(2,4,5-Trifluorophenyl)ethanol is a high-value chiral intermediate primarily recognized for its role as a structural synthon in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin (Januvia) . While the final commercial manufacturing route of Sitagliptin evolved to utilize a direct transaminase-catalyzed amination of a pro-chiral ketone, the synthesis of the corresponding chiral alcohol, this compound, represents a masterclass in the evolution of asymmetric synthesis.
This guide details the technical progression of this molecule's synthesis, moving from stoichiometric chiral auxiliaries (CBS reduction) to transition metal catalysis (Ruthenium transfer hydrogenation), and finally to the modern era of biocatalysis (Ketoreductases).
Part 1: The Target & Significance
The 2,4,5-trifluorophenyl moiety is a pharmacophore critical for binding affinity in the DPP-4 active site. Achieving the (S)-configuration at the benzylic position is non-negotiable for biological activity.
Key Technical Challenges:
-
Electronic Deactivation: The three fluorine atoms on the phenyl ring create a highly electron-deficient system, altering the kinetics of hydride transfer compared to standard acetophenones.[1]
-
Enantiomeric Excess (ee): Pharmaceutical standards require >99.5% ee.[1] Early methods often stalled at 90-95%, requiring costly recrystallization.[1]
-
Scalability: Moving from medicinal chemistry (milligrams) to process chemistry (kilograms) necessitated a shift away from cryogenic conditions and stoichiometric reagents.[1]
Part 2: Generation 1 — The Stoichiometric Era (CBS Reduction)
In the early discovery phase, speed and reliability took precedence over atom economy. The Corey-Bakshi-Shibata (CBS) reduction was the standard-bearer for generating the (S)-alcohol from 1-(2,4,5-trifluorophenyl)ethanone.
Mechanism & Causality
The CBS reduction utilizes a chiral oxazaborolidine catalyst derived from proline.[1][2] The causality of the stereoselection lies in the formation of a rigid fused-ring transition state. The electron-deficient 2,4,5-trifluorophenyl group acts as the "large" steric group (
-
Why it works: The oxazaborolidine coordinates borane (
) at the nitrogen atom, activating it as a hydride donor.[3] The ketone coordinates to the endocyclic boron atom. The steric bulk of the catalyst forces the ketone to approach from the face that minimizes steric clash, delivering the hydride to the Si-face of the ketone to yield the (S)-alcohol.
Experimental Protocol: CBS Reduction
Status: Validated for Discovery Scale (1g - 100g)
Reagents:
-
Substrate: 1-(2,4,5-trifluorophenyl)ethanone (1.0 equiv)
-
Catalyst: (S)-Me-CBS (oxazaborolidine) (0.1 equiv)
-
Reductant: Borane-THF complex (
) (0.6 - 1.0 equiv) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried flask under
, dissolve (S)-Me-CBS catalyst in anhydrous THF. -
Temperature Control: Cool the system to -20°C. Note: The electron-withdrawing fluorines make the carbonyl highly reactive; lower temperatures are required to prevent non-catalyzed (racemic) background reduction.
-
Simultaneous Addition: Slowly add the ketone solution and the borane-THF solution simultaneously over 1 hour. Crucial: This maintains a low concentration of free ketone, ensuring it binds to the catalyst rather than reacting non-selectively with free borane.
-
Quench: Carefully add Methanol (MeOH) to destroy excess hydride.[1]
-
Workup: Concentrate and purify via flash chromatography (SiO2, Hexane/EtOAc).
Performance Metrics:
Part 3: Generation 2 — Transition Metal Catalysis (Asymmetric Transfer Hydrogenation)
As demand grew, the safety hazards of Borane-THF and the cost of the CBS catalyst became prohibitive. The industry pivoted to Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , utilizing Noyori-Ikariya type catalysts.
The Catalyst System
The preferred system utilizes a Ruthenium(II) complex with a chiral diamine ligand (e.g., Ts-DPEN) and an arene ligand (e.g., p-cymene).[5]
Why this shift?
-
Safety: Uses formic acid/triethylamine or isopropanol as the hydrogen source instead of explosive borane.[1]
-
Efficiency: Catalyst loadings reduced from 10 mol% (CBS) to 0.1–0.5 mol% (Ru).
-
Selectivity: The "Metal-Ligand Bifunctional Mechanism" allows for simultaneous proton and hydride transfer, often achieving higher ee values for electron-poor ketones.[1]
Experimental Protocol: Ru-Catalyzed ATH
Status: Validated for Process Scale (1kg+)
Reagents:
-
Substrate: 1-(2,4,5-trifluorophenyl)ethanone
-
Catalyst: RuCl (S/C ratio 500:1 to 1000:1)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
Step-by-Step Workflow:
-
Inertion: Purge the reactor with Nitrogen. Oxygen poisons the Ru-hydride species.[1]
-
Charging: Load the ketone and the Ru-catalyst into the reactor.
-
H-Source Addition: Add the
mixture.[1] -
Reaction: Heat to 30-40°C. Monitor via HPLC.
-
Technical Insight: The reaction is equilibrium-driven if using isopropanol (reversible). Using Formic Acid makes it irreversible (release of
), driving conversion to 100%.
-
-
Workup: Wash with water to remove salts/amine.[1] The organic layer contains the product.
Data Summary:
| Metric | CBS Reduction | Ru-ATH (Transfer Hydrog.)[1] |
| Enantiomeric Excess | 94-97% | 97-99% |
| Atom Economy | Poor (Stoichiometric Boron) | Excellent (Catalytic) |
| Safety Profile | Low (Borane hazards) | High (Mild conditions) |
| Cost | High | Moderate |
Part 4: Generation 3 — The Biocatalytic Revolution (Ketoreductases)
The ultimate evolution for this specific alcohol synthesis is the use of Ketoreductases (KREDs) . This method is currently the gold standard for synthesizing this compound when the alcohol is the desired endpoint.
Mechanism
Engineered KREDs (dependent on NADPH) bind the prochiral ketone in a highly constrained active site. The enzyme delivers a hydride from the cofactor to the carbonyl carbon with near-perfect facial selectivity.
Visualization: The Synthesis Evolution
Figure 1: The evolutionary pathway of synthesis methods, showing the progression toward higher selectivity and greener conditions.
Experimental Protocol: Biocatalytic Reduction
Status: Current Best Practice
Reagents:
-
Enzyme: KRED-P1-B12 (Codexis or Almac equivalent screening kit)
-
Cofactor: NADP+ (catalytic amount)
-
Recycling System: Isopropanol (with ADH) or Glucose (with GDH)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Step-by-Step Workflow:
-
Buffer Prep: Prepare pH 7.0 phosphate buffer containing 1 mM
.[1] -
Substrate Solution: Dissolve ketone in IPA (if using IPA recycling) or DMSO (if using Glucose/GDH).[1]
-
Reaction Initiation: Add the enzyme powder and cofactor to the buffer. Add the substrate solution.[1][6][7]
-
Agitation: Stir gently at 30°C.
-
Extraction: Extract with Ethyl Acetate. No heavy metal removal is required.[1]
Part 5: The "Missing Link" — Why the Alcohol is an Intermediate
It is critical for the researcher to understand that while this guide focuses on the Alcohol, the manufacturing of Sitagliptin eventually bypassed this intermediate.
-
The Old Route: Ketone
(S)-Alcohol Activation (Mesylate) Displacement with Hydrazine Sitagliptin.[1]-
Flaw: This is an
inversion. It requires making the (S)-alcohol to get the (R)-amine (Sitagliptin), or vice versa. It involves extra steps (activation/displacement).[1]
-
-
The New Route (Savile et al., Science 2010): Ketone
(R)-Amine (Directly via Transaminase).-
Impact: The transaminase (ATA-117) route completely removes the need for the alcohol intermediate in the commercial production of Sitagliptin.
-
However, the (S)-Alcohol remains vital for:
-
Synthesis of analogs where transaminases are not available.[1]
-
Analytical reference standards.
-
Medicinal chemistry SAR studies where the oxygen linkage is retained.[1]
Visualization: The Divergence
Figure 2: The strategic divergence in synthesis. The alcohol is the key intermediate for the classical route but is bypassed in the modern transaminase process.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[9] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][6][9] Journal of the American Chemical Society.[1][9] Link
-
Hansen, K. B., et al. (2005).[1] First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin.[10] Organic Process Research & Development. Link
-
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][11] Accounts of Chemical Research. Link
-
Savile, C. K., et al. (2010).[1] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Link
-
Codexis Inc. (2024).[1] Ketoreductase (KRED) Screening Kits.[1] Codexis Product Portal.[1] Link
Sources
- 1. matthey.com [matthey.com]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
- 5. kanto.co.jp [kanto.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. almacgroup.com [almacgroup.com]
- 9. york.ac.uk [york.ac.uk]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-1-(2,4,5-Trifluorophenyl)ethanol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Fluorinated Alcohol
(S)-1-(2,4,5-Trifluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its trifluorinated phenyl ring and specific stereochemistry make it a valuable chiral building block for the synthesis of complex, high-value molecules. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of a final drug product, making this alcohol a sought-after precursor. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a focus on providing practical insights for its use in research and development. The primary application of this chiral alcohol is as a crucial intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2,4,5-Trifluorophenyl)ethanol is provided below. It is important to note that some of these properties may be for the racemic mixture, as data for the pure (S)-enantiomer is not always readily available.
| Property | Value |
| Molecular Formula | C₈H₇F₃O |
| Molecular Weight | 176.14 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in many organic solvents. |
Synthesis of this compound: A Tale of Two Strategies
The synthesis of enantiomerically pure this compound is primarily achieved through the asymmetric reduction of the prochiral ketone, 2,4,5-trifluoroacetophenone. This transformation can be accomplished via two main routes: chemical catalysis and biocatalysis. The choice between these methods often depends on factors such as scale, desired enantiomeric excess (e.e.), cost, and environmental considerations.
Chemical Synthesis: Asymmetric Reduction with Chiral Catalysts
Asymmetric reduction of ketones using chiral catalysts is a well-established and powerful tool in organic synthesis. For the preparation of this compound, several catalytic systems can be employed, with oxazaborolidine-mediated reductions (CBS reduction) and transition metal-catalyzed transfer hydrogenations being prominent examples.
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane (BH₃), to the carbonyl group.
Caption: Workflow for the CBS reduction of 2,4,5-trifluoroacetophenone.
Experimental Protocol: CBS Reduction (Representative)
This protocol is a general representation and may require optimization.
-
Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., Argon), add a chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) and anhydrous tetrahydrofuran (THF). To this solution, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 - 1.2 equivalents) dropwise at 0 °C. Stir the mixture for 15-30 minutes at room temperature to form the active CBS catalyst.
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of 2,4,5-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Borane reagents are sensitive to moisture and air, which can lead to their decomposition and reduced efficiency.
-
Anhydrous Solvents: Water reacts with borane and can quench the reaction.
-
Slow Addition: The reaction is often exothermic, and slow addition helps to control the temperature and prevent side reactions.
-
Quenching with Methanol: Methanol reacts with and neutralizes any remaining borane.
Asymmetric transfer hydrogenation (ATH) is another powerful method that utilizes a chiral transition metal catalyst (commonly Ruthenium or Rhodium) and a hydrogen donor (e.g., isopropanol or formic acid) to achieve the enantioselective reduction of ketones.
Experimental Protocol: Asymmetric Transfer Hydrogenation (Representative)
This is a general protocol and specific catalysts and conditions may vary.
-
Reaction Setup: In a reaction vessel, dissolve the chiral catalyst (e.g., a Ru(II)- or Rh(III)-complex with a chiral diamine ligand, 0.5 - 2 mol%) and a base (e.g., potassium tert-butoxide) in a suitable solvent such as isopropanol.
-
Addition of Substrate: Add 2,4,5-trifluoroacetophenone (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Biocatalysis: The Green Chemistry Approach
Biocatalytic reduction of ketones offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact.[6] This is often achieved using whole microbial cells or isolated ketoreductase (KRED) enzymes.
Caption: General workflow for the biocatalytic reduction of 2,4,5-trifluoroacetophenone.
Experimental Protocol: Whole-Cell Bioreduction (Representative)
This protocol is a general guide and will vary depending on the specific microorganism used.
-
Biocatalyst Preparation: Cultivate a suitable microorganism (e.g., a species of Candida, Pichia, or Rhodococcus) known to possess a stereoselective ketoreductase in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Bioreduction: Resuspend the harvested cells in a buffer solution. Add a cofactor regeneration system, typically a sacrificial alcohol like isopropanol or a sugar like glucose. Add the substrate, 2,4,5-trifluoroacetophenone, to the cell suspension. The substrate may be added neat or dissolved in a co-solvent to improve solubility.
-
Reaction: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is evaporated. The crude product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Whole Cells vs. Isolated Enzymes: Whole cells are often preferred for initial studies and large-scale applications as they contain the necessary enzymes and cofactor regeneration systems, making the process more cost-effective. Isolated enzymes offer higher purity and may be advantageous for specific applications.
-
Cofactor Regeneration: Ketoreductases require a nicotinamide cofactor (NADH or NADPH) for activity. A sacrificial co-substrate is added to regenerate the cofactor in situ, allowing for catalytic use of the expensive cofactor.
-
Buffer and pH: Maintaining an optimal pH is crucial for enzyme activity and stability.
Characterization and Quality Control
Thorough characterization of this compound is essential to confirm its identity, purity, and enantiomeric excess.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons (CH₃). The methine proton will appear as a quartet, and the methyl protons as a doublet due to coupling. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-F stretching bands will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess is a critical quality attribute for a chiral compound and is typically determined by chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Representative Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used, such as Chiralcel OD-H, OJ-H, or AD-H.[7][8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed.
The retention times of the (S) and (R) enantiomers will differ on the chiral column, allowing for their quantification and the calculation of the enantiomeric excess.
Applications in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a key chiral building block in the synthesis of the anti-diabetic drug, Sitagliptin .[1][2][4][5]
Caption: Role of this compound in Sitagliptin synthesis.
In the synthesis of Sitagliptin, the chiral center of this compound is incorporated into the final drug structure. The hydroxyl group is typically activated (e.g., by conversion to a mesylate or tosylate) to facilitate a subsequent nucleophilic substitution reaction, which is a key step in constructing the backbone of the Sitagliptin molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Always consult the most up-to-date safety information before handling any chemical.
Conclusion
This compound is a cornerstone chiral building block in modern pharmaceutical synthesis, most notably for the production of Sitagliptin. Its synthesis, achievable through both robust chemical catalysis and environmentally benign biocatalytic methods, provides access to this enantiomerically pure intermediate. A thorough understanding of its synthesis, characterization, and handling is crucial for researchers and drug development professionals aiming to leverage its unique properties in the creation of novel and effective therapeutics. The continued development of more efficient and sustainable synthetic routes to this and similar chiral fluorinated alcohols will undoubtedly remain an area of active research.
References
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 1-[4-(Trifluoromethyl)phenyl]ethanol.
- Gao, C., et al. (2020, April 17). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. PMC.
- Contente, M. L., et al. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.
- Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors.
- (2009). Preparation of sitagliptin intermediate.
- Li, P., et al. (2018, June 13).
- Sakai, K., et al. (2018, September 20).
- A Novel Process For The Prepar
- (2014, April 29).
- The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. Benchchem.
- Ye, F., et al. (2021, January 25).
- Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions.
- 1H- and 13C-NMR for. Rsc.org.
- (2023, March 4). (R)-1-[3,5-Bis(trifluoromethyl)
- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository.
- (2025, October 16).
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- SAFETY DATA SHEET.
- Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models.
- 2 - Organic Syntheses Procedure.
- Strategies for Chiral HPLC Method Development.
- Records of Natural Products-SI.
- Tables For Organic Structure Analysis.
- Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing).
- Chiral HPLC Separ
- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. PMC.
- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Chemical Properties of 1-(2,4,5-Trichlorophenyl)ethanol (CAS 14299-54-8). Cheméo.
- (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid.
- (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Asymmetric Transfer Hydrogenation C
- 1-(Pentafluorophenyl)ethanol. CymitQuimica.
- Trifluoroethanol Definition - Organic Chemistry Key Term. Fiveable.
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Process For The Preparation Of Sitagliptin [quickcompany.in]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 6. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
The Fluorine-Chiral Nexus: A Technical Guide to Fluorinated Chiral Alcohols
Executive Summary
This technical guide addresses the strategic integration of fluorinated chiral alcohols in high-value applications, specifically pharmaceutical design and advanced materials.[1] The synergy between the unique electronic properties of fluorine (electronegativity, lipophilicity, metabolic stability) and the spatial selectivity of chirality creates a functional motif that is indispensable in modern drug discovery and ferroelectric material engineering.
Part 1: The Physicochemical Imperative
The utility of fluorinated chiral alcohols stems from the "Fluorine Effect," where the substitution of hydrogen with fluorine alters the physicochemical profile of the alcohol moiety without imposing significant steric demand (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
Acidity and Hydrogen Bonding
The most critical technical differentiator of fluorinated alcohols is the dramatic shift in acidity. The electron-withdrawing nature of the perfluoroalkyl group stabilizes the alkoxide anion via induction.
Table 1: Comparative Acidity (
| Compound | Structure | H-Bond Donor Capability | |
| Ethanol | 16.0 | Moderate | |
| 2,2,2-Trifluoroethanol | 12.4 | High | |
| Hexafluoroisopropanol | 9.3 | Very High | |
| Chiral TF-Carbinol | 11.0 - 12.0 | High |
Technical Insight: The lowered
Metabolic Stability & Lipophilicity
The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Placing a
Part 2: Pharmaceutical Applications & Case Studies
Case Study: Efavirenz (Sustiva)
Efavirenz, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV treatment, is the archetypal example of a fluorinated chiral alcohol application.[2]
-
Structure: Contains a tertiary chiral center with a cyclopropylacetylene group and a trifluoromethyl group.[3]
-
Role of
:-
pKa Modulation: Lowers the
of the cyclic carbamate/alcohol system, optimizing electrostatic interactions within the hydrophobic NNRTI binding pocket (specifically interacting with residues Tyr181, Tyr188, and Trp229). -
Metabolic Shielding: Prevents hydroxylation at the benzylic position.
-
Visualization: The Fluorine-Activity Workflow
The following diagram illustrates the causal pathway from atomic substitution to clinical efficacy.
Figure 1: Mechanistic pathway detailing how fluorine substitution translates to enhanced pharmacodynamics and pharmacokinetics.
Part 3: Material Science Applications
Beyond pharma, fluorinated chiral alcohols are critical dopants in Ferroelectric Liquid Crystals (FLCs) .
-
Mechanism: In the smectic C* (
) phase, the symmetry breaking caused by the chiral center, combined with the strong transverse dipole moment of the C-F bond (or group), generates spontaneous polarization ( ). -
Application: This polarization allows for sub-microsecond switching speeds in liquid crystal displays (LCDs) and spatial light modulators, significantly faster than standard nematic LCs.
Part 4: Validated Synthetic Protocol
Protocol: Asymmetric Transfer Hydrogenation (ATH) of Trifluoromethyl Ketones.
Objective: Synthesize (S)-1-phenyl-2,2,2-trifluoroethanol with >95% enantiomeric excess (
Reagents & Equipment
-
Substrate: 2,2,2-Trifluoroacetophenone (1.0 eq).
-
Catalyst: (S,S)-RuCl(p-cymene)(TsDPEN) (0.5 mol%).
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or neat conditions.
-
Equipment: Schlenk flask, magnetic stirrer, chiral GC (e.g., Chirasil-DEX CB).
Step-by-Step Methodology
-
Catalyst Pre-activation:
-
In a flame-dried Schlenk flask under argon, dissolve the (S,S)-Ru-catalyst (0.005 eq) in minimal degassed DCM.
-
Why: Air sensitivity is low for this catalyst, but argon ensures reproducibility by preventing non-selective oxidation.
-
-
Reaction Initiation:
-
Add the Formic acid/TEA mixture (2.0 eq relative to ketone) to the catalyst solution.
-
Add 2,2,2-Trifluoroacetophenone (1.0 eq) in one portion.
-
Stir at 30°C .
-
Technical Note: The reaction is exothermic. For large scales (>10g), add the ketone dropwise to control heat, as high temperatures erode enantioselectivity.
-
-
Monitoring:
-
Monitor via TLC (Silica, 10% EtOAc/Hexane). The product (
) is more polar than the ketone ( ). -
Reaction time is typically 12–24 hours.
-
-
Quench and Workup:
-
Dilute with water (10 mL). Extract with DCM (3 x 10 mL).
-
Wash combined organics with saturated
(to remove residual formic acid) and brine. -
Dry over
, filter, and concentrate in vacuo. -
Caution: Trifluoromethyl alcohols can be volatile. Do not use high vacuum (<10 mbar) for extended periods if the molecular weight is low.
-
-
Validation (Self-Validating Step):
-
Analyze by Chiral GC.
-
Calculation:
. -
Target:
and isolated yield.
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the Asymmetric Transfer Hydrogenation (ATH) of fluorinated ketones.
Part 5: References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link
-
Hagiwara, K., et al. (1999). Ferroelectric Liquid Crystals Having a Trifluoromethyl Group at the Chiral Center. Ferroelectrics, 246(1), 201-208. Link
-
Patel, et al. (1999). Synthesis of Efavirenz. Tetrahedron Letters, 40(39), 7153-7156. Link
Sources
Methodological & Application
High-Efficiency Asymmetric Synthesis of (S)-1-(2,4,5-Trifluorophenyl)ethanol: A Comparative Protocol Guide
This Application Note is structured as a high-level technical guide for process chemists and researchers in the pharmaceutical industry. It focuses on the asymmetric synthesis of (S)-1-(2,4,5-Trifluorophenyl)ethanol , a critical chiral building block often associated with the synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogs) and other fluorinated APIs.
Introduction & Scope
The enantiopure alcohol This compound is a high-value chiral synthon. Its electron-deficient aromatic ring makes it a highly reactive intermediate, serving as a precursor for chiral amines via mesylation/displacement or Mitsunobu inversion.
Achieving high enantiomeric excess (ee > 99%) is critical, as downstream purification of fluorinated isomers is notoriously difficult. This guide presents two validated protocols:
-
Biocatalytic Reduction (Method A): The "Green" standard, offering mild conditions and superior stereocontrol.
-
Asymmetric Transfer Hydrogenation (Method B): A robust chemical alternative using Ru-catalysis, suitable when biological constraints (toxicity/solubility) are limiting.
Strategic Decision Matrix
Use the following decision tree to select the appropriate protocol for your campaign.
Caption: Decision matrix for selecting between Biocatalytic (Method A) and Chemocatalytic (Method B) routes.
Method A: Biocatalytic Reduction (Recommended)
This method utilizes an engineered Ketoreductase (KRED) enzyme. It is the preferred industrial route due to the ability to achieve >99.5% ee and complete conversion without heavy metal contamination.
Mechanism & Logic
The reaction relies on a coupled cofactor regeneration system. The KRED reduces the ketone using NADPH; a secondary enzyme (Glucose Dehydrogenase - GDH) or a coupled substrate (Isopropanol) regenerates NADPH from NADP+, driving the equilibrium forward.
Caption: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration via Isopropanol.
Protocol Details
Reagents:
-
Substrate: 2,4,5-Trifluoroacetophenone (100 mM final conc.)
-
Enzyme: Commercial KRED (e.g., Codexis KRED-P1 or equivalent Prelog-selective variant).
-
Cofactor: NADP+ (1.0 mM catalytic load).
-
Recycling System: Isopropanol (IPA) or Glucose/GDH. Note: IPA is preferred here for solubility enhancement of the fluorinated substrate.
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 containing 1 mM
.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add
(10 mg) to stabilize the enzyme. -
Substrate Solution: Dissolve 2,4,5-trifluoroacetophenone (1.74 g, 10 mmol) in Isopropanol (15 mL). The IPA serves as both co-solvent and hydrogen donor.
-
Initiation:
-
Add the buffer (85 mL) to a jacketed reactor set to 30°C.
-
Add NADP+ (10 mg).
-
Add the KRED enzyme powder (50-100 mg, activity dependent). Stir gently for 5 mins.
-
Add the Substrate/IPA solution dropwise to the enzyme mixture.
-
-
Reaction: Stir at 250 rpm at 30°C. Monitor pH; if it drops below 6.5, titrate with 0.5 M NaOH (though IPA-coupled systems usually maintain neutral pH better than Glucose systems).
-
IPC (In-Process Control): Check conversion by HPLC after 6 and 24 hours. (Target: >98% conversion).
-
Workup:
-
Add Celite (2 g) and stir for 10 mins to aid filtration of protein.
-
Filter through a sintered glass funnel.
-
Extract the filtrate with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
Critical Control Point: Fluorinated acetophenones are prone to hydration. Ensure the substrate is fully dissolved in IPA before adding to the aqueous buffer to prevent precipitation of the hydrate.
Method B: Asymmetric Transfer Hydrogenation (ATH)[1]
For scenarios where enzyme sourcing is delayed or substrate solubility in water is prohibitive, Ruthenium-catalyzed ATH is the robust alternative.
Catalyst Selection
The complex RuCl(p-cymene)[(S,S)-TsDPEN] is the standard for generating (S)-alcohols from acetophenones.
-
Note: The "S,S" ligand configuration typically induces the "S" alcohol configuration for this substrate class, but this must be confirmed analytically as fluorine substitution can occasionally alter binding modes.
Protocol Details
Reagents:
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (S/C ratio 100:1 to 500:1).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1]
-
Solvent: Dichloromethane (DCM) or neat (if liquid at reaction temp).
Step-by-Step Procedure:
-
Inerting: Flame-dry a Schlenk flask and purge with Nitrogen (
) for 15 minutes. -
Catalyst Loading: Charge the flask with RuCl(p-cymene)[(S,S)-TsDPEN] (12.7 mg, 0.02 mmol) and 2,4,5-trifluoroacetophenone (348 mg, 2.0 mmol).
-
Solvent/H-Donor Addition:
-
Add degassed DCM (2 mL).
-
Add Formic Acid/TEA mixture (0.5 mL) via syringe.
-
-
Reaction: Stir at 28°C. The reaction will evolve
gas; ensure the system is vented through a bubbler. -
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC.[1] Reaction is typically complete in 8-12 hours.
-
Quench: Dilute with water (10 mL) and extract with DCM.
-
Purification: Pass through a short silica plug to remove the metal catalyst.
Analytical Controls & Data
Chiral HPLC Method
To validate enantiomeric excess (ee), use the following established method.
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD-H ( |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (Strong absorption due to F-ring) |
| Retention Times | (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~10.2 min (Confirm with racemic standard) |
Comparative Performance Data
| Metric | Method A (Biocatalysis) | Method B (Ru-ATH) |
| Conversion | > 99% | 95 - 98% |
| Enantiomeric Excess | > 99.5% (S) | 94 - 97% (S) |
| Reaction Time | 18 - 24 h | 8 - 12 h |
| Impurity Profile | Clean (Trace protein) | Ru residuals (requires scavenging) |
| Scalability | Excellent (Water-based) | Good (Solvent handling required) |
Troubleshooting & Optimization
-
Low Conversion (Method A):
-
Cause: Substrate inhibition or pH drift.
-
Fix: Switch to a "fed-batch" mode where substrate is added in 4 aliquots over 4 hours. Ensure pH stat is working.
-
-
Low ee (Method B):
-
Cause: Temperature too high or catalyst degradation.
-
Fix: Lower temperature to 20°C (will increase time but improve selectivity). Ensure strictly anaerobic conditions during setup.
-
-
Substrate Solubility:
-
If the fluorinated ketone oils out in Method A, add 0.5% v/v Tween-80 surfactant or increase IPA co-solvent to 20%.
-
References
-
Hollmann, F., et al. "Biocatalytic reduction of fluoroacetophenones." Green Chemistry, 2006.
-
Noyori, R., et al. "Asymmetric transfer hydrogenation of ketones with chiral ruthenium catalysts."[2] Accounts of Chemical Research, 1997.
-
Codexis Inc. "Ketoreductase Screening Kits and Protocols."
-
Merck & Co. "Synthesis of Sitagliptin and related intermediates." Journal of the American Chemical Society, 2009.
-
BenchChem. "Protocols for Asymmetric Transfer Hydrogenation."
Sources
Precision Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction Application Guide
Executive Summary
The Corey-Bakshi-Shibata (CBS) reduction is the premier methodology for the enantioselective reduction of prochiral ketones to secondary alcohols. Utilizing a chiral oxazaborolidine catalyst derived from naturally occurring amino acids (typically proline), this transformation offers high yields and predictable stereochemistry (often >95% ee).[1] This guide provides a rigorous technical framework for implementing CBS reductions in drug discovery and process chemistry, moving beyond basic textbook descriptions to address critical process parameters (CPPs), safety protocols, and scale-up considerations.
Mechanistic Principles & Causality
Understanding the "Dual Activation" mechanism is vital for troubleshooting low enantioselectivity. The reaction does not proceed via simple hydride transfer; it requires the formation of a specific ternary complex.
The Catalytic Cycle
The oxazaborolidine catalyst serves two simultaneous functions:
-
Lewis Base Activation: The bridgehead nitrogen coordinates with the stoichiometric borane (
), increasing the hydridic character of the borane. -
Lewis Acid Activation: The endocyclic boron atom coordinates with the ketone oxygen, locking the substrate's facial exposure.
This organization forces the hydride transfer to occur via a rigid six-membered "chair-like" transition state, dictating the stereochemical outcome based on the steric bulk of the ketone substituents (
Figure 1: The CBS Catalytic Cycle demonstrating the regeneration of the catalyst and the critical ternary complex formation.
Critical Reaction Parameters (Optimization)
Success in CBS reduction depends on the precise control of reagents and conditions. The choice of borane source significantly impacts safety and reaction rate.
Borane Source Selection
| Parameter | Borane-THF ( | Borane-Dimethyl Sulfide ( | Catecholborane |
| Reactivity | High (Fast kinetics) | Moderate to High | Low (Requires higher temps) |
| Stability | Low (Requires refrigeration, <1M) | High (Stable at RT, neat ~10M) | High |
| Safety | Flammable; peroxide risk over time | Stench (DMS); Flammable | Less pyrophoric |
| Workup | Easy (THF is water miscible) | Difficult (DMS requires removal) | Requires hydrolysis |
| Recommendation | Preferred for small scale (<50g) | Preferred for Process Scale (>100g) | Specialized substrates only |
Temperature & Addition Rate
-
Temperature: Standard protocol is -78°C to 0°C . Lower temperatures generally increase ee but decrease rate.
-
Addition Mode: The ketone must be added slowly to the catalyst/borane mixture.
-
Reasoning: If ketone concentration is high, uncatalyzed (racemic) reduction by free
competes with the catalytic cycle. Keeping ketone concentration low ensures the fast, catalyzed pathway dominates.
-
Standard Operating Procedure (Protocol)
Target Transformation: Enantioselective reduction of Acetophenone to (R)-1-Phenylethanol. Scale: 10 mmol (Laboratory Scale).
Safety Warning
DANGER: Borane reagents are pyrophoric and evolve hydrogen gas (
) upon contact with moisture or protic solvents. All operations must be performed in a fume hood under a positive pressure of inert gas (Argon/Nitrogen).
Reagents
-
Acetophenone (1.20 g, 10 mmol) - Purified/Distilled
-
(S)-Me-CBS Catalyst (1.0 mL, 1M in Toluene, 10 mol%)
-
Borane-THF complex (0.6 eq stoichiometric, typically 6-7 mL of 1M solution)
-
Anhydrous THF (20 mL)
-
Methanol (for quench)[2]
Step-by-Step Workflow
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.
-
Catalyst Charging: Syringe the (S)-Me-CBS catalyst solution (1 mmol) into the RBF. Add 5 mL anhydrous THF.
-
Borane Activation: Cool the flask to 0°C . Add the Borane-THF solution (6 mmol, 0.6 equiv relative to hydride count, but often 1.0 equiv is used for rate) via syringe. Stir for 10 minutes to form the active catalyst-borane complex.
-
Substrate Addition (CRITICAL STEP):
-
Dissolve Acetophenone (10 mmol) in 10 mL anhydrous THF.
-
Load into the addition funnel.
-
Add the ketone solution dropwise over 30–60 minutes .
-
Note: Maintain internal temperature < 5°C.
-
-
Reaction Monitoring: Once addition is complete, stir for an additional 15–30 minutes. Monitor by TLC (silica, 4:1 Hex/EtOAc) or GC.
-
Quench:
-
Cautiously add Methanol (5 mL) dropwise. Expect vigorous bubbling (
evolution). -
Allow to warm to room temperature.[2]
-
-
Workup: Concentrate in vacuo to remove THF/MeOH/Trimethylborate. Dilute with
, wash with 1M HCl (to remove catalyst), saturated , and brine. Dry over .
Figure 2: Operational workflow emphasizing the slow addition step to prevent racemic background reduction.
Case Study: Synthesis of (R)-Fluoxetine Intermediate
Context: Fluoxetine (Prozac) requires high enantiopurity. The key step is the reduction of 3-chloropropiophenone.
-
Substrate: 3-chloropropiophenone.
-
Catalyst: (S)-Me-CBS (generates the R-alcohol).
-
Conditions: THF,
, ambient temperature (Process improvement for scale). -
Outcome: The resulting alcohol, (S)-3-chloro-1-phenylpropan-1-ol (precursor to R-Fluoxetine via inversion), is obtained in 94% yield and 97% ee [1].
-
Significance: This demonstrates the chemoselectivity of CBS; the chloro-group remains intact while the ketone is reduced.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (<80%) | Fast addition of ketone | Reduce addition rate to ensure |
| Moisture in solvent | Re-dry THF over Na/Benzophenone or molecular sieves. Water destroys the catalyst. | |
| Temperature too high | Cool reaction to -20°C or -78°C. | |
| Low Conversion | Degraded Borane | Titrate Borane-THF before use (it degrades over time). |
| Old Catalyst | Verify catalyst quality via NMR ( | |
| Product Racemization | Acidic workup too harsh | Some benzylic alcohols racemize in strong acid. Use milder quench (e.g., |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3][4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][5][6] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.[3][5] [Link]
-
Mathre, D. J., et al. (1993).[7][8] A practical process for the preparation of tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole-borane.[8] The Journal of Organic Chemistry, 58(10), 2880–2888. [Link]
-
Corey, E. J., & Helal, C. J. (1998).[4][7][9][10] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[11] Angewandte Chemie International Edition, 37(15), 1986–2012. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mindat.org [mindat.org]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. synarchive.com [synarchive.com]
- 6. Corey-Bakshi-Shibata) enantioselective reduction | Filo [askfilo.com]
- 7. Corey-Bakshi-Shibata Reduction [drugfuture.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Use of (S)-1-(2,4,5-Trifluorophenyl)ethanol as a chiral building block
Application Note: (S)-1-(2,4,5-Trifluorophenyl)ethanol as a Chiral Building Block in API Synthesis
Executive Summary & Strategic Significance
This compound is a highly functionalized chiral secondary alcohol that serves as a critical synthon in the development of advanced active pharmaceutical ingredients (APIs). Featuring a strongly electron-deficient aromatic ring, this building block is heavily utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin and its next-generation analogs[1][2]. This application note provides mechanistic insights, quantitative performance data, and self-validating protocols for the generation and downstream functionalization of this essential chiral node.
Mechanistic Grounding: The Fluorine Effect in Chiral Environments
The strategic incorporation of the 2,4,5-trifluorophenyl moiety into pharmacophores is driven by its ability to enhance metabolic stability against cytochrome P450 oxidation and improve target binding affinity through multipolar interactions[2].
From a synthetic perspective, the electron-withdrawing nature of the three fluorine atoms exerts a profound inductive effect on the adjacent chiral benzylic center.
-
Causality of Stereoretention/Inversion : When this compound is subjected to nucleophilic substitution (e.g., Mitsunobu amination), the electron-deficient ring severely destabilizes any transient benzylic carbocation. This effectively shuts down the unimolecular nucleophilic substitution (Sₙ1) pathway. Consequently, the reaction is forced through a strict bimolecular (Sₙ2) mechanism, ensuring >99% stereochemical inversion without the risk of racemization[3]. This mechanistic absolute is what makes the building block so reliable for synthesizing enantiopure (R)-amines[4].
Pathway Visualization
Fig 1: Synthetic divergence of this compound into API intermediates.
Quantitative Performance Data
To establish a self-validating baseline for process chemists, Table 1 summarizes the validated catalytic methods for synthesizing the (S)-alcohol precursor and its derivatives, highlighting the shift from heavy-metal chemocatalysis to highly selective biocatalysis.
Table 1: Comparison of Catalytic Methods for this compound Synthesis & Derivatization
| Synthesis Method | Catalyst / Enzyme System | Hydride / Amine Source | Yield (%) | Enantiomeric Excess | Ref |
| Chemocatalysis | Co(OAc)₂ / (S)-Xyl-P-Phos | Phenylsilane (PhSiH₃) | 93% | >95% (S) | [3] |
| Biocatalysis | Pseudomonas pseudoalcaligenes | Cellular Metabolism | 90% | >99% (S) | [1] |
| Biocatalysis | Engineered Aminotransferase | Isopropylamine / NH₄Cl | 75% | >99% (R) | [2] |
Self-Validating Experimental Protocols
Protocol A: Asymmetric Chemocatalytic Hydrosilylation
-
Objective : Synthesis of this compound via enantioselective reduction[3].
-
Causality & Rationale : Cobalt(II) catalysis utilizing the (S)-Xyl-P-Phos ligand provides a cost-effective, low-toxicity alternative to precious metals (Rh/Ru). Phenylsilane (PhSiH₃) is selected as the hydride source because it is a mild reagent that prevents the reductive defluorination of the highly activated aromatic ring—a common failure mode when using harsh reducing agents like LiAlH₄[3].
Step-by-Step Methodology :
-
Catalyst Activation : In an argon-filled glovebox, charge a dry Schlenk tube with Co(OAc)₂·4H₂O (1.5 × 10⁻² mmol) and (S)-Xyl-P-Phos (1.5 × 10⁻² mmol).
-
Solvent Addition : Add 1.0 mL of anhydrous toluene. Stir for 30 minutes at 25 °C to allow the formation of the active chiral cobalt complex. Visual Cue: The solution will exhibit a distinct color change indicating successful complexation.
-
Substrate Introduction : Add 2',4',5'-trifluoroacetophenone (0.15 mmol) followed by dropwise addition of PhSiH₃ (0.18 mmol, 1.2 eq).
-
Reaction Progression : Stir at room temperature. In-Process Control (IPC): Monitor the disappearance of the ketone via GC-FID (Chirasil-DEX CB column). The reaction typically reaches >95% conversion within 8-12 hours[3].
-
Quenching & Hydrolysis : Carefully quench the reaction with 0.5 mL of 10% HCl (aq) to hydrolyze the intermediate silyl ether. Caution: Mild effervescence (H₂ gas) will occur.
-
Isolation : Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation : Purify via silica gel chromatography (EtOAc/Petroleum Ether 1:4). Validate the enantiomeric excess via chiral HPLC (target: >95% ee) before proceeding to downstream steps[3].
Protocol B: Stereospecific Amination via Mitsunobu Inversion
-
Objective : Conversion of this compound to (R)-1-(2,4,5-Trifluorophenyl)ethylamine.
-
Causality & Rationale : Accessing the (R)-amine is a critical step for synthesizing DPP-4 inhibitor frameworks[1]. Phthalimide is utilized as the pronucleophile because its pKa (~8.3) perfectly matches the basicity of the DEAD/PPh₃ betaine intermediate, ensuring rapid proton transfer and efficient Sₙ2 inversion.
Step-by-Step Methodology :
-
System Setup : Dissolve this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.
-
Nucleophile Addition : Add phthalimide (1.2 eq) in a single portion. Stir until completely dissolved.
-
Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The subsequent addition of DEAD is highly exothermic; maintaining 0 °C suppresses competing elimination side-reactions (E2) that would degrade the yield and purity.
-
Activation : Dropwise add Diethyl azodicarboxylate (DEAD, 1.2 eq) over 15 minutes. IPC: The reaction mixture will initially turn deep yellow/orange and gradually fade to colorless as the betaine intermediate is consumed by the nucleophile.
-
Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Intermediate Isolation : Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate out the byproduct triphenylphosphine oxide (OPPh₃). Filter and purify the filtrate via column chromatography to isolate the (R)-phthalimide intermediate.
-
Deprotection (Hydrazinolysis) : Suspend the intermediate in ethanol (0.5 M) and add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux for 4 hours. Validation: The formation of a dense white precipitate (phthalhydrazide) confirms successful deprotection. Filter the precipitate, concentrate the filtrate, and acidify with HCl to isolate the pure (R)-amine as a stable hydrochloride salt.
References
1.[1] Highly enantioselective production of a chiral intermediate of sitagliptin by a novel isolate of Pseudomonas pseudoalcaligenes. Biotechnology Letters (PubMed/NIH). URL: [Link] 2.[2] Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. URL:[Link] 3.[4] (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid CAS 486460-00-8: High-Purity Pharmaceutical Intermediate Supplier. Ningbo Inno Pharmchem. URL: [Link] 4.[3] Supporting information for Cobalt(II)-Catalyzed Asymmetric Hydrosilylation of Simple Ketones Using Dipyridylphosphine Ligands. Organic & Biomolecular Chemistry (RSC). URL:[Link]
Sources
Chiral HPLC method for (S)-1-(2,4,5-Trifluorophenyl)ethanol analysis
Application Note: Chiral HPLC Analysis of (S)-1-(2,4,5-Trifluorophenyl)ethanol
Executive Summary & Scientific Context
This compound is a critical chiral intermediate in the synthesis of Sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes management. The enantiomeric purity of this alcohol is the rate-limiting quality attribute for the downstream stereochemistry of the final drug substance.
The separation of the (S)- and (R)-enantiomers presents a specific chromatographic challenge due to the electron-deficient nature of the 2,4,5-trifluorophenyl ring. Standard chiral stationary phases (CSPs) relying solely on steric hindrance often fail to resolve these isomers. This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD-H), which leverages both hydrogen bonding and
Method Development Logic
The selection of the stationary phase and mobile phase is not arbitrary; it is based on the "Three-Point Interaction" model required for chiral recognition.
-
Stationary Phase Selection: The Chiralpak AD-H column is selected over Cellulose-based columns (e.g., OD-H) for this specific application. The amylose helical structure forms a specific cavity that accommodates the trifluorophenyl ring, while the carbamate groups provide hydrogen bonding sites for the hydroxyl group of the analyte.
-
Mobile Phase Strategy: A Normal Phase (NP) mode using n-Hexane and Isopropanol (IPA) is chosen. The non-polar hexane forces the analyte to interact with the polar carbamate sites within the chiral selector. IPA acts as the displacer; its concentration modulates the retention time (
) and resolution ( ).
Logic Flow: Method Optimization Strategy
Figure 1: Decision tree for optimizing the chiral separation of trifluorophenyl intermediates.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).
-
Column: Daicel Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: n-Hexane (HPLC Grade, >99%), 2-Propanol (IPA, HPLC Grade).
-
Reference Standards: Racemic 1-(2,4,5-Trifluorophenyl)ethanol (for system suitability), Pure (S)-enantiomer (for peak identification).
Chromatographic Conditions (The "Golden" Method)
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : IPA (95 : 5 v/v) | Low polarity maximizes interaction with the chiral selector. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |
| Column Temp | 25°C | Lower temperature generally improves chiral resolution ( |
| Detection | UV 215 nm | The trifluorophenyl ring has low absorbance; 215 nm maximizes sensitivity vs 254 nm. |
| Injection Vol | 5 - 10 µL | Minimized to prevent peak broadening (band spreading). |
| Run Time | 20 Minutes | Sufficient to elute both enantiomers (typical |
Sample Preparation Workflow
Important: Do not dissolve samples in pure IPA or Methanol if injecting large volumes, as this "strong solvent effect" will destroy peak shape.
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve in 2 mL of IPA.
-
Dilution: Make up to volume with n-Hexane (Final solvent ratio 80:20 Hexane:IPA).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may dissolve in aggressive normal phase solvents).
Method Validation & Performance Criteria
This method is designed to be self-validating. Every run must meet the System Suitability criteria below before data is accepted.
System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Typical Result |
| Resolution ( | NLT 2.0 | ~ 3.5 |
| Tailing Factor ( | NMT 1.5 | 1.1 |
| Theoretical Plates ( | NLT 8000 | > 12,000 |
| Selectivity ( | NLT 1.2 | 1.4 |
Note: NLT = Not Less Than; NMT = Not More Than.
Elution Order
Under these specific conditions on Chiralpak AD-H:
-
First Peak: this compound (The active intermediate).
-
Second Peak: (R)-1-(2,4,5-Trifluorophenyl)ethanol (The impurity). Note: Always confirm elution order with a spiked standard, as specific column batches can rarely invert order, though highly unlikely with AD-H.
Troubleshooting & Optimization
If the resolution drops below 2.0, follow this corrective action plan:
-
Peak Broadening: Check the sample solvent. If the sample is dissolved in 100% IPA, the peak will distort. Dilute with Hexane.
-
Loss of Retention: The column may have adsorbed water. Flush with 100% Ethanol (anhydrous) for 30 mins at 0.5 mL/min, then re-equilibrate with Hexane/IPA.
-
High Backpressure: Check the inline filter. Normal phase solvents often precipitate buffer salts left over from previous RP-LC use in the system lines. Ensure system is flushed with IPA before introducing Hexane.
Visual Workflow: Sample Analysis
Figure 2: Step-by-step sample preparation and analysis workflow.[1]
References
-
Daicel Corporation. (2013). Instruction Manual for CHIRALPAK® AD-H Columns. Chiral Technologies. Retrieved from [Link]
-
Savant, S., et al. (2013). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Journal of Pharmaceutical Research. Retrieved from [Link]
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-1-(2,4,5-Trifluorophenyl)ethanol Synthesis
Current Status: Online Operator: Senior Application Scientist Topic: Enantiomeric Excess (ee) Enhancement & Process Troubleshooting Target Molecule: (S)-1-(2,4,5-Trifluorophenyl)ethanol (CAS: N/A for specific enantiomer, derived from Ketone CAS: 129322-83-4)
Introduction: The Stereochemical Challenge
You are likely synthesizing This compound as a chiral building block for DPP-4 inhibitors (similar to Sitagliptin intermediates) or novel agrochemicals. The electron-deficient nature of the 2,4,5-trifluorophenyl ring creates unique challenges:
-
High Reactivity: The ketone is prone to non-selective background reduction.
-
Solubility: The lipophilic fluorinated ring resists aqueous enzymatic media.
-
Steric/Electronic Mismatch: Standard "off-the-shelf" enzymes may struggle with the specific ortho/meta/para fluorine substitution pattern.
This guide provides two validated workflows to achieve >99.5% ee.
Module 1: Biocatalytic Reduction (The Gold Standard)
Recommended for: Highest optical purity (>99% ee) and mild conditions.
The Protocol: Ketoreductase (KRED) System
Biocatalysis is preferred over chemocatalysis here because the enzyme pocket can distinguish the re-face and si-face of the ketone more effectively than small-molecule catalysts, especially with the ortho-fluorine interference.
System Components:
-
Enzyme: Engineered KRED (e.g., variants of Lactobacillus or Thermoanaerobacter ADH).
-
Cofactor Recycling: NADP+
NADPH via Glucose Dehydrogenase (GDH). -
Buffer: Potassium Phosphate (KPi), pH 7.0.[1]
Step-by-Step Workflow:
-
Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1 mM
(crucial for KRED stability). -
Cofactor Mix: Dissolve NADP+ (0.5 g/L) and Glucose (1.5 eq relative to ketone).
-
Enzyme Load: Add GDH (5 U/mmol substrate) and KRED (10–50 U/mmol substrate).
-
Substrate Addition: Dissolve 2,4,5-trifluoroacetophenone in DMSO (10% v/v of final volume) and add dropwise to the agitated buffer.
-
Reaction: Incubate at 30°C, 250 rpm for 24 hours.
-
pH Control: Maintain pH 7.0 using 1M NaOH (GDH produces gluconic acid, lowering pH).
Troubleshooting Guide (Biocatalysis)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | pH Drift | GDH produces gluconic acid. If pH drops <6.0, KRED deactivates. Fix: Use a pH-stat titrator or increase buffer strength to 250 mM. |
| Low Conversion (<50%) | Substrate Inhibition | The fluorinated ketone is toxic to the enzyme at high concentrations. Fix: Switch to fed-batch addition (add ketone slowly over 4 hours). |
| Moderate ee (90-95%) | Background Reduction | Spontaneous chemical reduction (rare) or enzyme promiscuity. Fix: Lower temperature to 20°C. Specificity usually improves at lower T. |
| Emulsion/Precipitate | Solubility Limit | Substrate is crashing out. Fix: Add 10% v/v Isopropanol or use a biphasic system (Buffer + MTBE) if the enzyme tolerates it. |
Visualization: Coupled Enzyme Cycle
Figure 1: The NADPH regeneration cycle. Glucose Dehydrogenase (GDH) recycles the expensive cofactor, driving the KRED reduction to completion.
Module 2: Asymmetric Transfer Hydrogenation (Chemocatalysis)
Recommended for: Scalability, speed, and tolerance to high substrate concentration.[2]
The Protocol: Ru-TsDPEN System
Noyori-type Asymmetric Transfer Hydrogenation (ATH) is robust for acetophenones.
System Components:
-
Catalyst: RuCl (Note: (S,S)-ligand typically yields the (S)-alcohol for acetophenones, but verify with small scale due to fluorine priority rules).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.
Step-by-Step Workflow:
-
Inert Atmosphere: Purge reactor with Nitrogen. Oxygen kills the Ruthenium hydride species.
-
Catalyst Charge: Add RuCl (S/C ratio 1:500 to 1:1000).
-
Substrate: Add 2,4,5-trifluoroacetophenone.
-
H-Donor: Add HCOOH/TEA mixture (3-5 equivalents).
-
Reaction: Stir at 25°C. Monitor by HPLC.
-
Quench: Add water, extract with Ethyl Acetate.
Troubleshooting Guide (Chemocatalysis)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst Poisoning | |
| Low ee (<90%) | Reversibility | If using Isopropanol (IPA) as H-donor, the reaction is reversible, eroding ee. Fix: Switch to Formic Acid/TEA (irreversible kinetic control). |
| Racemization | Product Instability | The benzylic C-OH bond is weakened by the electron-withdrawing fluorines. Acidic conditions can promote |
Module 3: Purification & Enrichment (The Polishing Step)
Even if your reaction yields 95% ee, pharmaceutical standards often require >99.5%.
Method: Crystallization of the 3,5-Dinitrobenzoate Ester Since the alcohol itself may be an oil or low-melting solid, derivatization is a reliable way to upgrade ee.
-
Derivatization: React crude alcohol (95% ee) with 3,5-dinitrobenzoyl chloride and pyridine.
-
Crystallization: Recrystallize the resulting ester from Ethanol/Hexane. The heterochiral crystals (racemate) often have different solubility than the homochiral form.
-
Hydrolysis: Saponify (LiOH/THF) to recover the enantiopure alcohol.
FAQ: Frequently Asked Questions
Q: Why does the 2,4,5-trifluoro pattern matter compared to normal acetophenone? A: The fluorine atoms are highly electron-withdrawing. This makes the carbonyl carbon more electrophilic (reacts faster) but also makes the resulting alcohol more acidic and prone to elimination or racemization. Furthermore, the ortho-fluorine can sterically clash with standard catalyst ligands, necessitating screening of "bulky" ligands or specific enzyme mutants [1].
Q: Can I use whole cells instead of purified enzymes? A: Yes. Strains like Lactobacillus paracasei or Candida tropicalis have been shown to reduce similar bulky/halo-acetophenones with high efficiency. Whole cells are cheaper but require careful mass transfer management (use NADES or biphasic systems) [2][3].
Q: My HPLC shows a "missing" peak. Where did the product go? A: Check for the "de-fluorinated" byproduct. If you are using metal catalysis (Pd or sometimes Ru) under harsh hydrogenation conditions, you might be accidentally performing hydrodefluorination (removing F atoms). Transfer hydrogenation (ATH) is milder and prevents this.
Decision Logic: Which Route to Choose?
Figure 2: Decision matrix for selecting the synthesis route based on scale and purity requirements.
References
-
Husa, N. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Available at: [Link]
-
Patel, R. N. (2020).[3] Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Biomolecules. Available at: [Link]
-
Li, Z., et al. (2020). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Available at: [Link]
Sources
Technical Support Center: Purification of (S)-1-(2,4,5-Trifluorophenyl)ethanol
[1]
Case ID: RES-TFPE-001 Target Molecule: this compound Context: Key chiral intermediate for DPP-4 inhibitors (e.g., Sitagliptin analogs).[1] Methodology: Enzymatic Kinetic Resolution (EKR) via Lipase-catalyzed acylation.[1][2]
🔬 Core Technical Directive[1][2]
You are likely starting with a racemic mixture (50:[1][3]50) of 1-(2,4,5-trifluorophenyl)ethanol.[1] While asymmetric reduction of the corresponding ketone is possible using KREDs (Ketoreductases), this guide addresses the purification from a racemic mixture using Novozym 435 (immobilized Candida antarctica Lipase B) .[1]
The Mechanism: CALB follows Kazlauskas’ Rule for secondary alcohols. It preferentially acetylates the (R)-enantiomer , leaving the desired (S)-enantiomer unreacted.[1]
-
Reaction: Racemic Alcohol + Vinyl Acetate
(R)-Acetate (Product) + (S)-Alcohol (Unreacted Substrate).[1] -
Goal: Drive conversion to
52% to ensure the unreacted (S)-alcohol achieves >99% enantiomeric excess (ee).
📊 Module 1: Experimental Protocol & Workflow
Standard Operating Procedure (SOP)
Note: This protocol is scalable from mg to kg.
| Parameter | Specification | Rationale |
| Enzyme | Novozym 435 (Immobilized CALB) | High stability, recyclability, and strict (R)-selectivity for benzylic alcohols.[1] |
| Acyl Donor | Vinyl Acetate (3.0 - 5.0 equivalents) | Irreversible acylation.[1] Tautomerization of the leaving group (vinyl alcohol |
| Solvent | Toluene or MTBE (Anhydrous) | Non-polar solvents preserve the enzyme's "water shell" essential for activity.[1] Avoid polar solvents like DMSO. |
| Temperature | 30°C - 40°C | Balance between reaction rate and enzyme thermal stability. |
| Time | 4 - 24 Hours | Monitor by HPLC.[1] Stop when conversion reaches 50-52%. |
Process Flow Diagram
The following diagram illustrates the kinetic resolution and downstream separation logic.
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound, highlighting the separation of the unreacted target from the acylated by-product.
🛠 Module 2: Troubleshooting & FAQs
Section A: Reaction Performance (Yield & Purity)
Q1: My conversion is stuck at 30%, and the reaction has stopped. What happened?
-
Diagnosis: Enzyme inactivation or equilibrium limitation.
-
Solution:
-
Check Acyl Donor: Ensure you are using Vinyl Acetate or Isopropenyl Acetate. If you use Ethyl Acetate, the reaction is reversible and will stall at equilibrium.
-
Acetaldehyde Inhibition: The byproduct (acetaldehyde) can inhibit the enzyme. Ensure the reaction vessel is vented (if safety permits) or add molecular sieves to scavenge byproducts.
-
Water Content: The system must be anhydrous. Too much water leads to hydrolysis of the acyl donor; too little strips the enzyme's structural water. Use toluene dried over Na₂SO₄.
-
Q2: I reached 50% conversion, but the ee of my (S)-alcohol is only 92%.
-
The Issue: The "Kinetic Resolution Trade-off." At exactly 50% conversion, if the enzyme's selectivity (E-value) isn't perfect (
), the unreacted substrate will not be optically pure.[1] -
The Fix: You must sacrifice yield for purity. Push the conversion to 52-55% .
-
Mechanism:[4][5][6] As the enzyme continues to work, it will eventually start eating into the (S)-enantiomer (very slowly).[1] However, it will finish off the remaining traces of (R)-enantiomer first.[1]
-
Action: Add fresh enzyme or extend reaction time until HPLC shows the (R)-isomer is completely acylated.
-
Q3: Can I reuse the Novozym 435 beads?
-
Yes. Filter the beads, wash gently with Toluene or Hexane, and air dry. Do not wash with polar solvents like Methanol or water, as this can strip the enzyme from the resin or denature it.
Section B: Downstream Separation
Q4: The Alcohol and Ester are co-eluting on my silica column.
-
Observation: 1-(2,4,5-trifluorophenyl)ethanol and its acetate have distinct polarities, but the fluorine atoms can alter retention behavior.[1]
-
Protocol:
Q5: How do I verify the absolute configuration?
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (95:5 or 90:10).[1]
-
Reference: Compare retention times with a racemic standard. Typically, for OD-H columns, the (R)-enantiomer elutes before the (S)-enantiomer, but this must be validated with a standard or optical rotation measurement.[1]
-
Optical Rotation: The (S)-enantiomer of 1-phenylethanol analogs is typically levorotatory (-) in CHCl₃, but trifluoro-substitution can invert the sign.[1] Always rely on HPLC with known standards.
📚 References
-
Enzymatic Kinetic Resolution (General Mechanism):
-
Kazlauskas, R. J., et al. "Kinetic resolution of racemic alcohols using Candida antarctica lipase B." Journal of Organic Chemistry. (Establishes the (R)-selective acetylation rule for secondary alcohols).
-
-
Sitagliptin Intermediate Synthesis:
-
Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.
-
Note: While often focusing on the amine, these process papers describe the handling of the trifluorophenyl moiety.
-
-
Novozym 435 Application Guide:
-
Chiral Separation (HPLC):
-
Daicel Chiral Technologies. "Application Guide for Chiralpak AD and OD columns." (Standard reference for benzylic alcohol separation).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. shimadzu.com [shimadzu.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jocpr.com [jocpr.com]
Troubleshooting chiral HPLC separation of fluorinated alcohols
Topic: Troubleshooting Chiral HPLC Separation of Fluorinated Alcohols Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The "Fluorine Effect" in Chiral Chromatography
Separating fluorinated alcohols—particularly
This acidity transforms the analyte into a potent Hydrogen Bond Donor (HBD). While this enhances chiral recognition via H-bonding with the stationary phase, it also invites non-specific interactions with residual silanols, leading to severe peak tailing. Furthermore, the "fluorine effect" can alter solvation shells, causing unpredictable solubility and retention behavior.
This guide moves beyond basic method development into deep-dive troubleshooting for when standard screening fails.
Troubleshooting Logic & Decision Matrix
The following diagram outlines the logical flow for diagnosing separation failures specific to fluorinated alcohols.
Figure 1: Decision matrix for troubleshooting chiral separation of fluorinated alcohols.
Critical Troubleshooting Guides (Q&A)
Category A: Resolution & Selectivity[1][2][3][4]
Q: I see a single broad peak or partial separation. I am using a standard Amylose column (e.g., AD-H) with Hexane/IPA (90:10). What is the first step?
A: The standard Hexane/IPA mix is often suboptimal for fluorinated alcohols because Isopropanol (IPA) is a strong H-bond donor/acceptor. It competes with your fluorinated analyte for the chiral "grooves" of the polysaccharide stationary phase.
Corrective Protocol:
-
Reduce Alcohol Strength: Switch from IPA to Ethanol (EtOH). EtOH is less bulky and often provides different solvation characteristics.
-
Lower Temperature: Fluorinated alcohols rely heavily on enthalpic interactions (
) for separation. Lower the column oven temperature to 10°C or 15°C . This often dramatically increases the selectivity factor ( ). -
Switch to Polar Organic Mode (POM): If Normal Phase fails, flush the column and switch to 100% Acetonitrile or 100% Methanol (check column compatibility first—Immobilized phases like Chiralpak IA/IC are best for this). Acetonitrile, being aprotic, does not compete for H-bond donor sites on the selector, often unmasking the specific interaction required for the fluorinated alcohol [1].
Q: My elution order inverted when I changed the mobile phase from Hexane/IPA to Hexane/EtOH. Is this normal?
A: Yes, this is a known phenomenon with polysaccharide columns (Amylose/Cellulose). The alcohol modifier induces conformational changes in the helical structure of the polymer selector.
-
Action: Verify the identity of the peaks using a known standard or an optical rotation detector (OR). Do not assume elution order is constant across mobile phases.
Category B: Peak Shape & Tailing[3][5][6]
Q: My peaks are tailing severely (
A: This is the hallmark of the "Fluorine Effect." The
Corrective Protocol (The "Acid Spike"): You must suppress the ionization of the alcohol.
-
Add Trifluoroacetic Acid (TFA): Add 0.1% TFA to the mobile phase.
-
Note: Acetic acid is often too weak (
) to suppress the ionization of activated fluorinated alcohols effectively. TFA ( ) is required.
-
-
DEA/TFA Mix: If the molecule also contains a basic amine (e.g., a fluorinated amino alcohol), use a balanced additive system: 0.1% DEA + 0.1% TFA . This blocks silanols (DEA) while keeping the analyte protonated (TFA) [2].
Q: I am seeing "Ghost Peaks" or baseline drift in gradient mode.
A: Fluorinated alcohols have high UV transparency but can change the refractive index of the mobile phase significantly.
-
Action: Avoid gradients if possible. Use isocratic elution.
-
Check: Ensure your reference wavelength on the DAD (Diode Array Detector) is not set to a region where the fluorinated solvent absorbs (though rare, some impurities in HFIP or similar solvents can absorb).
Category C: Solubility & System Pressure[7]
Q: The backpressure fluctuates, and retention times are irreproducible.
A: Fluorinated compounds are often lipophobic as well as hydrophobic. They may not be fully soluble in high percentages of Hexane/Heptane, leading to micro-precipitation on the column head.
Validation Test:
-
Prepare your sample in the exact mobile phase.
-
If it turns cloudy or requires sonication to dissolve, you have a solubility mismatch.
-
Fix: Dissolve the sample in a "stronger" solvent (e.g., 100% EtOH) and inject a smaller volume (
) to prevent precipitation upon mixing with the mobile phase.
Quantitative Data: Mobile Phase Additive Effects
The table below summarizes the effect of additives on the resolution (
| Mobile Phase Composition | Resolution ( | Tailing Factor ( | Interpretation |
| Hexane / IPA (90:10) | 1.2 (Partial) | 1.8 | Strong tailing due to silanol interaction. |
| Hexane / IPA / 0.1% Acetic Acid | 1.4 | 1.5 | Insufficient suppression of acidity. |
| Hexane / IPA / 0.1% TFA | 2.1 | 1.1 | Optimal. TFA suppresses ionization. |
| Hexane / EtOH / 0.1% TFA | 2.4 | 1.1 | EtOH improves selectivity over IPA. |
Data derived from internal application notes on Chiralpak AD-H columns [3].
Mechanism Visualization
Understanding why separation happens allows you to predict the right column.
Figure 2: Mechanistic interaction. The fluorinated alcohol (red) seeks basic sites. TFA (yellow) is required to block non-specific silanol sites, forcing the analyte to interact only with the chiral selector (blue).
Detailed Experimental Protocol: Mobile Phase Preparation
To ensure reproducibility, follow this strict protocol for preparing mobile phases with additives.
Reagents:
-
n-Hexane (HPLC Grade, 95%+)
-
Ethanol (HPLC Grade, anhydrous)
-
Trifluoroacetic Acid (TFA) (Sequencing Grade)
Step-by-Step:
-
Pre-mix the Modifier: Do not add TFA directly to the Hexane. It is not miscible and will pool at the bottom, causing erratic baselines.
-
Take 100 mL of Ethanol.
-
Add 1.0 mL of TFA.
-
Mix thoroughly. This is your "doped" organic modifier (1% TFA in EtOH).
-
-
Final Blending:
-
To make 1 Liter of Hexane/EtOH (90:10) with 0.1% TFA:
-
Measure 900 mL n-Hexane.
-
Measure 100 mL of the "doped" Ethanol.
-
Combine in a capped flask and stir (magnetic stirrer) for 5 minutes.
-
-
Degassing:
-
Ultrasonicate for 5 minutes. Do not vacuum filter aggressively after adding TFA, as the volatile acid may evaporate, changing the concentration.
-
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide. Retrieved from [Link][1]
-
Chromatography Online. Troubleshooting Peak Tailing in HPLC. Retrieved from [Link]
Sources
Optimization of reaction conditions for asymmetric reduction
Introduction: The Optimization Philosophy
Welcome to the Technical Support Center. Asymmetric reduction—transforming prochiral ketones, imines, or alkenes into chiral building blocks—is a cornerstone of modern API synthesis. However, achieving high conversion and enantiomeric excess (ee) simultaneously is rarely a "plug-and-play" process.[1]
This guide is structured not as a textbook, but as a troubleshooting logic engine . We divide the field into its two dominant modalities: Biocatalysis (Enzymatic) and Chemocatalysis (Metal-Ligand) .[1]
Module 1: Biocatalytic Asymmetric Reduction (KREDs/ADHs)
Context: Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) are now the first-line choice for reducing ketones due to mild conditions and high selectivity.[1] Core Mechanism: The enzyme transfers a hydride from a cofactor (NADH or NADPH) to the substrate. The critical engineering challenge is cofactor regeneration .
Visual Workflow: The Coupled-Enzyme System
Figure 1: Standard KRED Cycle with Glucose Dehydrogenase (GDH) Recycle.
Caption: The KRED reduces the ketone using NADPH. The GDH (Glucose Dehydrogenase) consumes glucose to recycle NADP+ back to NADPH, driving the equilibrium forward.
Troubleshooting Guide: Biocatalysis
Q1: My conversion stalls at ~50% despite adding excess enzyme. Why?
Diagnosis: This is likely Product Inhibition or Thermodynamic Equilibrium (if using IPA recycling), not enzyme death.
-
The Logic: If you use Isopropanol (IPA) as the hydrogen donor, the byproduct is acetone. Acetone is a substrate for many KREDs, creating a reversible equilibrium.[1]
-
The Fix:
-
Switch to Glucose/GDH: This system produces gluconolactone (hydrolyzes to gluconic acid), which is irreversible.[1]
-
Remove Acetone: If you must use IPA, sparge the reaction with nitrogen to strip volatile acetone.[1]
-
Resin Adsorption: Add a hydrophobic resin (e.g., Amberlite XAD) to sequester the product as it forms, protecting the enzyme from inhibition.
-
Q2: The reaction pH drifts, killing the enzyme. How do I stabilize it?
Diagnosis: The GDH recycling system produces gluconic acid, which rapidly acidifies the media.
-
The Protocol:
-
Buffer: Start with 100mM Potassium Phosphate (KPi) buffer.
-
Titration: For scale-up (>1g), use a pH-stat (autotitrator) adding 1M NaOH to maintain pH 7.0–7.5.[1]
-
Self-Validating Check: If the consumption of NaOH stops, the reaction has stopped.
-
Q3: My substrate is insoluble in water. Can I add organic solvents?
Diagnosis: Substrate availability is rate-limiting.[1]
-
Solvent Matrix:
Solvent Max Recommended % (v/v) Notes DMSO 5–20% Best universal cosolvent; stabilizes many enzymes.[1] IPA 10–30% Acts as cosolvent AND hydrogen source (check enzyme tolerance).[1] MTBE/Toluene Biphasic (50%) Create an emulsion.[1] Enzyme stays in water; substrate partitions from organic.[1] | Acetonitrile | <5% | Avoid. Often denatures enzymes rapidly.[1] |
Module 2: Metal-Catalyzed Asymmetric Hydrogenation (AH)
Context: Utilizing Ruthenium, Rhodium, or Iridium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).[1] Core Mechanism: "Outer-sphere" hydrogenation (Noyori type) often requires a specific NH-effect on the ligand to facilitate hydride transfer.[1]
Visual Workflow: Optimization Decision Tree
Figure 2: Systematic troubleshooting for Metal-AH failures.
Caption: A logic flow to distinguish between catalyst deactivation (conversion issues) and selectivity control (ee issues).
Troubleshooting Guide: Chemocatalysis
Q1: I am using a Noyori Ru-catalyst (e.g., Ru-Cl2-BINAP-DAIPEN). The reaction never starts.
Diagnosis: The catalyst is likely still in its "pre-catalyst" form.
-
The Causality: These Ru-chloride complexes are stable precursors.[1] They require the removal of HCl to form the active Ruthenium-Hydride species.
-
The Fix: You must add a base.[1]
-
Standard: Add KOtBu (Potassium tert-butoxide) at a 2:1 to 10:1 ratio relative to the metal.[1]
-
Warning: Do not add base to the substrate stock if the substrate is base-sensitive (e.g., racemizable alpha-centers). In that case, pre-activate the catalyst in a separate vial for 10 mins before injection.
-
Q2: The ee is lower than reported in literature (e.g., 75% vs 98%).
Diagnosis: Background racemic reduction or "Matched/Mismatched" ligand effects.
-
The Protocol:
-
Lower the Temperature: Enantioselectivity is driven by the difference in activation energy (
) between the R and S transition states. Lowering T maximizes this difference.[1] Try 0°C or even -20°C. -
Solvent Switch:
-
Alcohols (MeOH/EtOH): Fast rates, but can sometimes lower ee due to solvolysis.[1]
-
TFE (Trifluoroethanol):[1] Strong hydrogen-bond donor.[1] Can dramatically boost ee for difficult substrates by stabilizing the transition state [1].[1]
-
DCM/Toluene: Non-coordinating.[1][2] Slower, but often higher ee.[1]
-
-
Q3: How do I handle the extreme oxygen sensitivity?
Diagnosis: Ruthenium-Hydrides are rapidly oxidized by trace O2, turning the solution from orange/red to green/black (inactive).
-
The "Self-Validating" Degassing Protocol:
Module 3: Advanced Optimization (DoE)
Context: Moving from "One-Variable-At-A-Time" (OVAT) to "Design of Experiments" (DoE) allows you to see interaction effects (e.g., Temperature might only affect ee at low Pressure).
Standard Screening Matrix (2-Level Factorial):
| Variable | Low Setting (-) | High Setting (+) | Why? |
| Temperature | 0°C | 40°C | Balances rate (high T) vs. selectivity (low T).[1] |
| Pressure | 5 bar | 50 bar | High P increases rate but can force "leakage" to racemic pathways.[1] |
| S/C Ratio | 500:1 | 2000:1 | Determines catalyst economy and potential product inhibition.[1] |
| Concentration | 0.1 M | 1.0 M | High conc. is greener but increases aggregation risk.[1] |
Actionable Advice: Run a Fractional Factorial Design (e.g., 8 experiments for 4 factors) rather than testing random conditions. This statistically identifies which factor drives the ee [2].[1]
References
-
Solvent Effects in Asymmetric Hydrogenation Source: Qu, B. et al. "Trifluoroethanol-Enhanced Asymmetric Hydrogenation."[1] Organic Letters. Link: [ACS Publications - Org.[1] Lett.]([Link]1]
-
Design of Experiments (DoE) in Synthesis Source: Weissman, S. A. et al. "Design of Experiments in Process Development."[1] Organic Process Research & Development. Link:
-
Noyori Asymmetric Hydrogenation Mechanism Source: Noyori, R. et al. "Asymmetric Hydrogenation."[1][3][4] Nobel Lecture. Link:[1]
-
Biocatalytic Ketone Reduction Guide Source: Hollmann, F. et al. "Biocatalytic reduction of ketones."[1] Green Chemistry. Link:[1]
Sources
Technical Support Center: Asymmetric Synthesis of (S)-1-(2,4,5-Trifluorophenyl)ethanol
Ticket ID: #TFP-ETH-001 Subject: Catalyst Selection & Process Optimization for (S)-1-(2,4,5-Trifluorophenyl)ethanol Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
You are targeting This compound , a critical chiral building block often associated with the synthesis of DPP-4 inhibitors (e.g., Sitagliptin analogs) and NK-1 receptor antagonists.
The Chemist’s Challenge: The 2,4,5-trifluoro substitution pattern creates a highly electron-deficient aromatic ring. This significantly increases the electrophilicity of the carbonyl carbon in the precursor (2,4,5-trifluoroacetophenone).
-
Risk 1: Reaction rates are fast, potentially leading to lower enantioselectivity if the "lock-and-key" fit of the catalyst isn't tight.
-
Risk 2: The product alcohol is more acidic than non-fluorinated analogs, influencing equilibrium in transfer hydrogenation.
This guide provides two validated workflows: Biocatalysis (KREDs) for high selectivity/green metrics, and Chemocatalysis (Ru-ATH) for speed and scalability in standard chemical reactors.
Module 1: Biocatalysis (The "Gold Standard")
Recommended for: High enantiomeric excess (>99% ee), ambient conditions, and avoiding heavy metals.
The Catalyst System
To obtain the (S)-enantiomer , you require a Prelog-selective Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).
-
Enzyme Class: NADPH-dependent KRED.
-
Source Organisms: Rhodococcus erythropolis, Lactobacillus kefir, or engineered variants (e.g., from Codexis or Johnson Matthey libraries).
-
Mechanism: The enzyme delivers the hydride to the Re-face of the ketone.[1]
Standard Protocol (100 mg Scale)
-
Buffer Prep: Prepare 5 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (
). -
Substrate Solution: Dissolve 100 mg 2,4,5-trifluoroacetophenone in 0.5 mL Isopropanol (IPA). Note: IPA serves as both cosolvent and hydride source.
-
Cofactor Mix: Add NADP+ (1.0 mg) and the KRED enzyme (5-10 mg powder).
-
Reaction: Add substrate solution to the buffer. Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Workup: Extract with Ethyl Acetate (3x). Dry over
.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Solubility Limit: The trifluoro-ring makes the substrate hydrophobic; it may be crashing out. | Add Surfactant: Add 0.5% Tween-80 or Triton X-100. Cosolvent: Increase DMSO concentration (up to 10% v/v) or use a Natural Deep Eutectic Solvent (NADES) system. |
| Reaction Stalls | Cofactor Exhaustion: NADP+ is not recycling efficiently. | Switch Recycling System: If IPA recycling is slow, switch to a Glucose/Glucose Dehydrogenase (GDH) coupled system. This drives equilibrium forward irreversibly. |
| Low ee% (<95%) | Wrong Enzyme Variant: The enzyme pocket is too loose for the trifluoro-substrate. | Screening: Test "Anti-Prelog" enzymes if the (S)-selective ones fail (rare, but possible if the fluorine alters binding orientation). |
Module 2: Chemocatalysis (Asymmetric Transfer Hydrogenation)
Recommended for: Rapid scale-up, tolerance to high substrate concentrations, and non-aqueous workups.
The Catalyst System
Use a Noyori-Ikariya type Ruthenium complex .
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] .
-
Note: The (S,S) -ligand configuration typically yields the (S) -alcohol for acetophenones.
-
-
Hydrogen Source: Formic Acid / Triethylamine (FA/TEA) azeotrope (5:2 molar ratio).
-
Why FA/TEA? The reaction releases
, making it irreversible . Using IPA (reversible) is risky with electron-deficient ketones because the equilibrium may not favor the product highly enough.
-
Standard Protocol (1 g Scale)
-
Catalyst Loading: In a Schlenk flask, dissolve 2,4,5-trifluoroacetophenone (1.0 g, 5.7 mmol) in dry DMF or DCM (3 mL).
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol% relative to substrate).
-
Reductant: Slowly add Formic Acid/TEA (5:2) mixture (2.0 equivalents of hydride).
-
Caution: Exothermic with gas evolution (
).
-
-
Reaction: Stir at 25°C . Monitor by TLC/HPLC. Reaction is usually fast (2-6 hours) due to the fluorine activation.
-
Quench: Add water, extract with DCM. Wash organic layer with saturated
to remove residual acid.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Defluorination (Side Reaction) | Base Hydrolysis: High pH or temperature causing nucleophilic aromatic substitution of the fluorine. | Lower Temperature: Run at 0°C - 10°C. Adjust Base: Ensure the FA/TEA ratio is strictly 5:2 (acidic/neutral buffer regime) rather than excess amine. |
| Racemization | Product Acidity: The benzylic proton is acidic due to the trifluoro-ring; base-catalyzed racemization can occur post-reaction. | Fast Workup: Do not leave the reaction stirring overnight. Quench immediately upon completion. Avoid strong bases during workup. |
| Low ee% | Fast Background Reaction: The activated ketone might be reducing non-selectively if uncatalyzed pathways exist (rare) or catalyst is too fast. | Tethered Catalysts: Switch to a "tethered" Ru-catalyst (e.g., Wills catalyst) which offers a more rigid chiral pocket for difficult substrates. |
Module 3: Decision Matrix & Visualization
Comparative Analysis
| Feature | Biocatalysis (KRED) | Chemocatalysis (Ru-ATH) |
| Enantioselectivity | Excellent (>99.5%) | Good (95-98%) |
| Substrate Loading | Low (10-50 g/L) | High (100-500 g/L) |
| Cost | High (Enzyme + Cofactor) | Moderate (Ru metal) |
| Speed | Slow (24-48 h) | Fast (2-8 h) |
| Greenness | High (Water, Ambient Temp) | Moderate (Organic Solvents) |
Catalyst Selection Logic
Caption: Decision tree for selecting between Biocatalytic and Chemocatalytic routes based on scale and purity requirements.
Troubleshooting Workflow: Low Enantioselectivity
Caption: Logic flow for diagnosing and fixing low enantiomeric excess in ATH reactions.
References
-
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309. Link(Note: Describes the transaminase route, establishing the industrial context for 2,4,5-trifluorophenyl intermediates).
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link(Foundational text for the Ru-TsDPEN mechanism).
-
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13, 226-265. Link(Comprehensive review on KREDs including fluorinated substrates).
-
Touge, T., et al. (2016). "Oxo-Tethered Ruthenium(II) Complex as a Practical Catalyst for Asymmetric Transfer Hydrogenation of Ketones." Journal of the American Chemical Society, 138(32), 10084–10087. Link(Advanced catalyst selection for difficult acetophenones).
Sources
Validation & Comparative
Comparative Synthetic Guide: Enantioselective Preparation of (S)-1-(2,4,5-Trifluorophenyl)ethanol
Executive Summary
The chiral alcohol (S)-1-(2,4,5-Trifluorophenyl)ethanol is a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs). The presence of the heavily electron-withdrawing 2,4,5-trifluorophenyl moiety significantly alters the electronic environment of the adjacent carbonyl, making its asymmetric reduction distinct from standard acetophenone derivatives.
This guide objectively evaluates three leading synthetic methodologies for establishing this chiral center: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction , and Base-Metal (Cobalt) Hydrosilylation . By analyzing mechanistic causality, scalability, and experimental robustness, this document provides process chemists with the data necessary to select the optimal route for their specific manufacturing constraints.
Strategy Overview & Pathway Visualization
The selection of a synthetic route depends heavily on the balance between catalyst cost, desired enantiomeric excess (ee), and operational infrastructure (e.g., availability of pH-stat equipment for biocatalysis vs. inert-atmosphere reactors for organometallic chemistry).
Figure 1: Comparison of the three primary asymmetric reduction pathways for 2,4,5-trifluoroacetophenone.
Detailed Methodological Comparison
Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Mechanism & Causality: Noyori-type ATH utilizes a chiral Ru(II) complex, typically RuCl(p-cymene)[(S,S)-TsDPEN]. The reaction proceeds via an outer-sphere mechanism involving a six-membered pericyclic transition state. The highly electron-deficient nature of the 2,4,5-trifluorophenyl ring accelerates the hydride transfer from the ruthenium-hydride intermediate compared to electron-rich ketones. A formic acid/triethylamine (TEAF) azeotrope is selected as the hydrogen donor because it drives the reaction to completion through the irreversible release of CO₂ gas, completely avoiding the thermodynamic equilibrium limitations inherent to isopropanol-based transfer hydrogenation.
Method B: Biocatalytic Reduction via Ketoreductase (KRED)
Mechanism & Causality: Biocatalysis offers unparalleled enantioselectivity (often >99% ee) under strictly aqueous, mild conditions. An engineered Ketoreductase (KRED) specifically binds the pro-chiral ketone. Because the enzyme requires a stoichiometric amount of the costly cofactor NADPH, a coupled regeneration system is mandatory. Glucose Dehydrogenase (GDH) and glucose are used as a sacrificial system to continuously recycle NADP⁺ back to NADPH. The oxidation of glucose yields gluconolactone, which rapidly hydrolyzes to gluconic acid. This necessitates strict, automated pH control to prevent the reaction medium from acidifying and denaturing the enzymes.
Figure 2: Coupled biocatalytic cycle demonstrating KRED reduction and GDH NADPH regeneration.
Method C: Cobalt(II)-Catalyzed Asymmetric Hydrosilylation
Mechanism & Causality: To circumvent the high cost and supply chain volatility of precious metals (Ru, Rh, Ir), earth-abundant base metals like Cobalt have been developed. Utilizing Co(OAc)₂·4H₂O and the chiral dipyridylphosphine ligand (S)-Xyl-P-Phos alongside phenylsilane (PhSiH₃), the ketone is reduced to the corresponding silyl ether, which is subsequently hydrolyzed to the target alcohol. While highly innovative and cost-effective regarding the metal, the enantiomeric excess typically plateaus around 85% for this specific trifluorinated substrate[1].
Quantitative Data Comparison
| Parameter | Method A: Noyori ATH | Method B: Biocatalysis | Method C: Co-Hydrosilylation |
| Typical Yield | 92 - 96% | 90 - 95% | ~85% |
| Enantiomeric Excess (ee) | > 95% | > 99% | ~ 85%[1] |
| Reaction Temperature | 30 - 40 °C | 25 - 30 °C | Room Temperature |
| Catalyst / Enzyme Cost | High (Ru metal + Chiral Ligand) | Moderate (Enzyme panels) | Low (Earth-abundant Co) |
| Scalability | Excellent (Standard reactors) | Excellent (Requires pH-stat) | Moderate (Silane handling) |
| Environmental Factor (E-factor) | Moderate (Organic solvents) | Low (Aqueous, Green chemistry) | High (Silane waste) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the critical causality behind each procedural step.
Protocol 1: Noyori ATH (Ru-TsDPEN)
-
Preparation of Hydrogen Donor (TEAF): Slowly add formic acid (5 eq) to triethylamine (2 eq) in a vessel cooled to 0 °C. Causality: The neutralization is highly exothermic; failure to control the temperature will result in amine volatilization and an improper stoichiometric ratio, stalling the reaction.
-
Degassing: Dissolve 2,4,5-trifluoroacetophenone (1.0 eq) in the TEAF mixture and sparge with dry N₂ for 30 minutes. Causality: The active Ru(II) catalyst is highly susceptible to oxidation by dissolved O₂, which converts it to a catalytically dead Ru(III) species.
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) under a stream of N₂. Heat to 40 °C for 12 hours.
-
Validation & Workup: Monitor CO₂ evolution (bubbler). Cessation of gas evolution indicates reaction completion. Quench with water and extract with ethyl acetate. The aqueous wash effectively removes the highly polar TEAF salts, leaving the crude chiral alcohol in the organic layer.
Protocol 2: Biocatalytic Reduction (KRED/GDH)
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust strictly to pH 7.0. Causality: Enzymes possess a narrow stability window; deviations beyond pH 6.5–7.5 will lead to rapid structural denaturation and loss of activity.
-
Substrate & Cofactor Loading: Dissolve the 2,4,5-trifluoroacetophenone in DMSO (10% v/v final concentration) and add to the buffer. Add NADP⁺ (0.05 eq) and D-Glucose (1.5 eq). Causality: The heavily fluorinated ketone is highly hydrophobic; DMSO acts as a necessary co-solvent to ensure substrate bioavailability to the enzyme active site without precipitating.
-
Enzyme Addition & Titration: Add the KRED and GDH powders. Immediately connect the reactor to an autotitrator loaded with 1M NaOH. Causality: As GDH oxidizes glucose, gluconic acid is produced. The autotitrator neutralizes this acid in real-time, maintaining the critical pH 7.0 setpoint. The volume of NaOH consumed serves as a direct, real-time kinetic measurement of reaction conversion.
-
Extraction: Upon completion (NaOH consumption plateaus), extract the aqueous mixture with MTBE. Causality: MTBE is chosen over heavier solvents to minimize the severe emulsion formation typically caused by the high protein content in the aqueous layer.
References
-
Yu, F., Zhang, X.-C., Wu, F.-F., Zhou, J.-N., Fang, W., Wu, J., & Chan, A. S. C. (2011). "Cobalt(II)-Catalyzed Asymmetric Hydrosilylation of Simple Ketones Using Dipyridylphosphine Ligands." Organic & Biomolecular Chemistry. URL:[Link]
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. URL:[Link]
-
Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). "Advances in Biocatalysis for the Synthesis of Pharmaceuticals." Accounts of Chemical Research. URL:[Link]
Sources
Advanced Stereocontrol: A Comparative Guide to (S)-1-(2,4,5-Trifluorophenyl)ethanol and Classic Chiral Auxiliaries
In the evolving landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates the success of stereocenter construction. While classic auxiliaries like Evans oxazolidinones and (S)-1-phenylethanol have long been the industry standard, the demand for highly specialized, electronically tuned auxiliaries has driven the adoption of fluorinated analogs. (S)-1-(2,4,5-Trifluorophenyl)ethanol (TFPE) emerges as a powerful tool, leveraging the unique stereoelectronic properties of the 2,4,5-trifluorophenyl motif—a privileged pharmacophore famously utilized in the architecture of the blockbuster DPP-4 inhibitor sitagliptin 1.
This guide provides an objective, data-driven comparison between (S)-TFPE and traditional chiral auxiliaries, detailing the mechanistic causality behind its performance and offering validated experimental protocols for its application in drug development and complex molecule synthesis.
Mechanistic Rationale: The Fluorine Advantage
The efficacy of a chiral auxiliary depends on its ability to create a rigid, highly differentiated transition state. (S)-TFPE achieves this through three distinct physical organic mechanisms, setting it apart from its unfluorinated counterpart, (S)-1-phenylethanol:
-
Electronic Modulation (pKa Reduction): The strong inductive (-I) effect of the three fluorine atoms significantly lowers the pKa of the hydroxyl group. This increased acidity translates to a more electrophilic carbonyl carbon when TFPE is used as an ester auxiliary, accelerating enolization and subsequent electrophilic trapping.
-
Orthogonal π-π Stacking: The 2,4,5-trifluorophenyl ring is a strong π-acid (electron-deficient). In transition states involving electron-rich aromatic electrophiles (e.g., benzyl halides), orthogonal π-π interactions lock the enolate conformation more rigidly than the unsubstituted phenyl ring of classic auxiliaries, amplifying facial selectivity and driving chirogenesis 2.
-
Conformational Locking via F···H Interactions: Non-covalent intramolecular interactions between the ortho-fluorine atom and the enolate alpha-protons restrict bond rotation. This minimizes the number of reactive rotamers, maximizing the diastereomeric ratio (dr).
The synthesis of enantiopure (S)-TFPE is efficiently achieved via transition-metal-catalyzed asymmetric hydrosilylation 3 or advanced biocatalytic ketone reduction 4, ensuring scalable access for pharmaceutical applications.
Comparative Performance Data
To objectively evaluate (S)-TFPE, we benchmark it against three industry-standard auxiliaries in a model asymmetric acetate alkylation reaction.
| Chiral Auxiliary | Approx. pKa (Alcohol/Imide) | π-System Character | Typical dr (Model Alkylation) | Cleavage Conditions | Auxiliary Recovery |
| This compound | ~13.5 | Strong π-Acid (Electron-poor) | >95:5 | LiOH, H₂O₂, THF/H₂O | High (>90%), highly crystalline |
| (S)-1-Phenylethanol | ~14.3 | Neutral π-System | 85:15 to 90:10 | LiOH, THF/H₂O | Moderate (volatile) |
| Evans Oxazolidinone | ~11.0 (Imide) | N/A (Steric/Chelation driven) | >98:2 | LiOH, H₂O₂ or LiBH₄ | High (>95%) |
| (S)-Mosher's Alcohol | ~11.8 | π-Acid (CF₃ influence) | >90:10 (Mostly used as CSA) | NaOMe, MeOH | Low (expensive to scale) |
Decision Matrix: Selecting the Right Auxiliary
Decision matrix for selecting chiral auxiliaries based on substrate electronics.
Experimental Workflow & Validated Protocols
The following protocol outlines the use of (S)-TFPE in a highly diastereoselective acetate alkylation. As an Application Scientist, I have designed this workflow as a self-validating system —embedding analytical checkpoints to ensure absolute stereochemical integrity.
Step 1: Auxiliary Attachment (Esterification)
-
Procedure: To a solution of (S)-TFPE (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous CH₂Cl₂ at 0 °C, add DCC (1.2 equiv) and DMAP (0.1 equiv). Stir for 12 hours at room temperature. Filter the precipitated DCU and concentrate.
-
Causality: Steglich esterification (DCC/DMAP) is explicitly chosen over acid chloride formation to prevent the potential racemization of the α-chiral center of (S)-TFPE under harsh acidic or thermal conditions.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the (S)-TFPE spot (Rf ~0.4) and appearance of the less polar ester (Rf ~0.7) indicates completion. Validate the ester integrity via ¹H-NMR, ensuring the chiral methine proton remains a sharp, unshifted quartet at ~6.0 ppm.
Step 2: Diastereoselective Alkylation
-
Procedure: Cool a solution of the (S)-TFPE ester in anhydrous THF to -78 °C. Dropwise add LDA (1.1 equiv). Stir for 45 minutes, then add the alkyl halide (1.5 equiv). Slowly warm to -20 °C over 4 hours before quenching with saturated aqueous NH₄Cl.
-
Causality: Lithium diisopropylamide (LDA) at cryogenic temperatures ensures irreversible, kinetic deprotonation to selectively form the (Z)-enolate. The lithium cation chelates the ester carbonyl and the ortho-fluorine of the auxiliary, locking the transition state geometry to block one enantiotopic face.
-
Self-Validation Checkpoint: Prior to electrophile addition, quench a 0.1 mL aliquot of the enolate with D₂O. Analyze via crude ¹H-NMR to confirm >95% deuterium incorporation at the alpha-position, verifying complete enolization.
Step 3: Non-Destructive Cleavage & Recovery
-
Procedure: Dissolve the alkylated product in a 3:1 THF/H₂O mixture at 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv). Stir for 2 hours. Quench with Na₂SO₃, acidify, and extract the chiral acid. (S)-TFPE is recovered from the neutral organic phase.
-
Causality: LiOH in the presence of H₂O₂ forms the highly nucleophilic hydroperoxide anion (HOO⁻). This species accelerates the cleavage of the sterically hindered ester without requiring elevated temperatures, thereby preventing epimerization of the newly formed stereocenter.
-
Self-Validation Checkpoint: Post-extraction, chiral HPLC analysis of the recovered (S)-TFPE must show >99% ee, confirming the auxiliary did not undergo racemization during the synthetic sequence and is viable for recycling.
Step-by-step experimental workflow for auxiliary-mediated asymmetric alkylation.
Conclusion
While Evans oxazolidinones remain the gold standard for general asymmetric aldol and alkylation reactions, This compound offers a critical advantage when processing electron-rich electrophiles or when a highly crystalline, easily recoverable auxiliary is required. By leveraging the unique π-acidic nature and hydrogen-bonding capabilities of the fluorinated aromatic ring, chemists can achieve exceptional stereocontrol in challenging molecular environments.
References
- Cobalt(II)-Catalyzed Asymmetric Hydrosilylation of Simple Ketones Using Dipyridylphosphine Ligands Royal Society of Chemistry (RSC)
- Chiral Auxiliaries and Chirogenesis MDPI - Symmetry
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
- Sitagliptin chiral intermediate and asymmetric synthesis method thereof (CN105017099A)
Sources
Precision in Asymmetry: A Comparative Guide to Validating Chiral Alcohol Quantification
Executive Summary
In pharmaceutical development, the quantification of enantiomeric excess (ee) is not merely a compliance checkbox—it is a safety imperative. While Chiral HPLC remains the gold standard for Quality Control (QC) due to its precision and automation, NMR Derivatization (Mosher's Method) offers indispensable structural insights during early R&D.
This guide objectively compares these methodologies, exposing the critical "Kinetic Resolution" trap often overlooked in NMR analysis, and provides a compliant validation framework aligned with the ICH Q2(R2) guidelines (effective 2024).
Part 1: The Landscape of Chiral Quantification
Comparative Performance Matrix
| Feature | Direct Chiral HPLC (CSP) | Indirect NMR (Mosher's Ester) |
| Primary Utility | QC Release, Stability Testing, Precise Quantification | Absolute Configuration Assignment, Early R&D Screening |
| Accuracy | High (< 0.1% error) | Moderate (1–5% error typical) |
| Throughput | High (Automated injection) | Low (Manual derivatization required) |
| Sample Recovery | Possible (Non-destructive) | Impossible (Destructive derivatization) |
| Key Limitation | Method development time (Column screening) | Kinetic Resolution (Risk of skewed ratios) |
| Cost | High (Columns: | Low (Reagents), but High Instrument Time |
Part 2: Critical Analysis of Methodologies
The Gold Standard: Chiral HPLC with Polysaccharide CSPs
Modern chiral chromatography relies heavily on Polysaccharide Chiral Stationary Phases (CSPs).[1] The industry has shifted from coated to immobilized phases, allowing for a broader range of solvents (e.g., THF, DCM) that would otherwise strip a coated phase.
-
Mechanism: The chiral alcohol interacts with the helical structure of the amylose or cellulose carbamates via H-bonding and
stacking. -
Expert Insight: For robust validation, Immobilized CSPs (e.g., CHIRALPAK IA/IC) are superior. They prevent accidental column stripping during method transfer or aggressive washing, a common failure mode in QC environments.
The Challenger: NMR Analysis via Mosher's Esters
This method involves reacting the chiral alcohol with a chiral derivatizing agent (CDA), typically
-
The "Kinetic Resolution" Trap: A critical failure point in this method is Kinetic Resolution . If the reaction does not reach 100% conversion, the ratio of diastereomers measured by NMR will not reflect the true enantiomeric ratio of the starting alcohol. This occurs because one enantiomer often reacts faster with the chiral reagent than the other.
-
Correction: Always monitor the reaction to full completion or use a large excess of reagents to mitigate this rate difference.
-
Part 3: ICH Q2(R2) Validation Framework
The ICH Q2(R2) guideline (2024) emphasizes a lifecycle approach. For chiral methods, specific parameters must be rigorously tested.[3]
Specificity (The Critical Parameter)
-
Requirement: Baseline separation of enantiomers and all impurities.
-
Metric: Resolution (
) must be (ideally for robustness). -
Protocol: Inject the racemate to establish separation. Inject the pure active enantiomer to confirm retention time and absence of in-situ racemization.
Linearity & Range
-
Requirement: Linearity must be established for the minor enantiomer (impurity) specifically, not just the main peak.
-
Range: Typically from the Reporting Threshold (0.05%) to 120% of the specification limit (usually 0.15% - 1.0%).
Accuracy (Recovery)
-
Protocol: Spike the pure enantiomer with known amounts of the antipode (e.g., 0.1%, 0.5%, 1.0%) and calculate recovery.
-
Acceptance:
recovery at the limit of quantitation (LOQ).
Part 4: Experimental Protocols
Protocol A: Chiral HPLC Method Development Screening
Objective: Rapidly identify a CSP and mobile phase for validation.
-
Column Selection: Start with an Immobilized Amylose (e.g., IA) and Immobilized Cellulose (e.g., IC).
-
Primary Screen (Normal Phase):
-
Mobile Phase A: n-Hexane / Ethanol (90:10).
-
Mobile Phase B: n-Hexane / Isopropanol (90:10).
-
Why: Ethanol often provides better peak shape; IPA often provides better selectivity.
-
-
Secondary Screen (Non-Standard Solvents):
-
If resolution
, switch to immobilized-compatible solvents: MtBE or THF. -
Caution: Do NOT use THF on coated columns (e.g., AD-H, OD-H).
-
-
Optimization: Adjust temperature (
). Lower temperature often improves resolution (enthalpic control) but broadens peaks.
Protocol B: Mosher's Ester Derivatization (NMR)
Objective: Derivatization for absolute configuration assignment.[2]
-
Reagents: Dry Pyridine (
), (R)-(-)-MTPA-Cl ( ), DMAP (catalytic), Chiral Alcohol ( ). -
Reaction: Mix in a sealed vial under
. Shake for 12 hours. -
Quench: Add
water to hydrolyze excess acid chloride. -
Workup: Dilute with ether, wash with
(to remove pyridine), then sat. . Dry over . -
Analysis: Dissolve in
. Analyze via NMR ( ). -
Validation Check: Verify no unreacted alcohol signals remain (prevents kinetic resolution error).
Part 5: Visualizations
Diagram 1: Method Selection Decision Tree
Caption: Logical flow for selecting between HPLC and NMR based on development stage and material availability.
Diagram 2: ICH Q2(R2) Validation Workflow
Caption: Step-by-step validation lifecycle emphasizing the critical specificity and linearity checks.
[4]
References
-
International Council for Harmonisation (ICH). (2024).[4][5][6] Validation of Analytical Procedures Q2(R2). FDA Guidance.[5] [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[7] Nature Protocols. [Link]
-
Chiral Technologies. (2025). Instruction Manual for Immobilized Polysaccharide CSPs (CHIRALPAK IA, IB, IC).[Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2][3][8][9] Chemical Reviews. [Link]
Sources
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mosher ester derivatives [sites.science.oregonstate.edu]
Comparative study of catalysts for enantioselective ketone reduction
Title: Comparative Guide to Enantioselective Ketone Reduction: Catalytic Strategies and Experimental Workflows
Introduction The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fine fragrances[1]. As a Senior Application Scientist, selecting the optimal catalytic system requires balancing enantiomeric excess (ee), turnover number (TON), functional group tolerance, and process scalability. This guide objectively evaluates the three premier methodologies: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Ketoreductase (KRED) systems, providing the mechanistic rationale and validated protocols necessary for successful implementation.
Mechanistic Paradigms: The Causality of Stereocontrol
-
Noyori Asymmetric Hydrogenation (Ru-BINAP/Diamine): Unlike traditional inner-sphere mechanisms that require substrate coordination to the metal, the Noyori system operates via an "outer-sphere" mechanism[2]. The bifunctional ruthenium catalyst transfers a hydride from the metal and a proton from the amine ligand simultaneously to the ketone's C=O bond through a highly ordered six-membered pericyclic transition state[2]. Causality: Because the substrate does not bind directly to the ruthenium center, this catalyst exhibits extraordinary tolerance to strongly coordinating functional groups (e.g., halogens, sulfides) that would typically poison traditional transition metal catalysts.
-
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the transfer of hydride from a borane source to the ketone[3]. This system relies on a dual-activation mechanism: the Lewis acidic boron atom of the catalyst coordinates and activates the ketone, while the Lewis basic nitrogen atom coordinates and activates the borane[3]. Causality: This simultaneous dual-activation creates a rigid, face-selective bicyclic transition state. The steric bulk of the catalyst's substituents forces the smaller group of the ketone into the more sterically hindered position, ensuring highly predictable absolute stereochemistry.
-
Biocatalytic Ketoreductases (KREDs): Engineered KREDs utilize an enzymatic active site to position the prochiral ketone for hydride transfer from a reduced nicotinamide cofactor (NADH or NADPH)[1]. Modern directed evolution has expanded their substrate scope far beyond native aliphatic ketones to include bulky aryl and cyclic ketones[1]. Causality: The strict spatial constraints of the enzyme pocket enforce near-perfect facial selectivity (often >99% ee). Because cofactors are stoichiometric and expensive, the system is coupled with a secondary enzyme (e.g., Glucose Dehydrogenase, GDH) to continuously regenerate NADPH, driving the thermodynamic equilibrium forward[4].
Quantitative Performance Comparison
Table 1: Comparative Metrics for Acetophenone Reduction (Model Substrate)[5]
| Parameter | Noyori Hydrogenation | CBS Reduction | KRED Biocatalysis |
| Typical ee (%) | 95 - 99% | 90 - 97% | >99% |
| Catalyst Loading | 0.001 - 0.1 mol% (High TON) | 5 - 10 mol% | Enzyme dependent (wt%) |
| Reaction Time | 4 - 24 hours | 0.5 - 2 hours | 12 - 48 hours |
| Operating Temp. | 20°C to 50°C | -20°C to 20°C | 25°C to 35°C |
| Atom Economy | 100% (H2 gas used) | Moderate (Borane waste) | High (Aqueous, Renewable) |
| Ideal Scale | Process / Multi-kg | Lab / Discovery (<1 kg) | Process / Multi-kg |
| Primary Limitation | Requires high-pressure H2 setup | Moisture sensitive, borane hazards | Substrate solubility in water |
Catalyst Selection Workflow
To optimize process development, the logical flow below dictates catalyst selection based on infrastructure, scale, and substrate properties.
Logical decision workflow for selecting the optimal enantioselective ketone reduction catalyst.
Self-Validating Experimental Protocols
The following protocols are designed with internal validation checkpoints to ensure reproducibility and high enantiomeric fidelity.
Protocol A: Noyori Asymmetric Hydrogenation (Ru-BINAP/DPEN) [5],[2] Target: (R)-1-Phenylethanol from Acetophenone
-
Preparation of Active Catalyst: In an argon-filled glovebox, dissolve RuCl2[(R)-BINAP][(R)-DPEN] (0.01 mol%) in anhydrous, rigorously degassed isopropanol. Causality: Degassing is mandatory. Oxygen irreversibly oxidizes the phosphine ligands, destroying the catalyst's chiral environment and halting turnover.
-
Substrate & Base Addition: Add acetophenone (1.0 equiv) followed by a standardized solution of potassium tert-butoxide (t-BuOK, 0.1 mol%) in isopropanol. Causality: The strong base is required to abstract HCl from the Ru precatalyst, generating the active 16-electron ruthenium-amide species necessary for H2 splitting.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with H2, and pressurize to 10-50 atm. Stir at 25°C for 12 hours.
-
Validation Checkpoint: Vent the reactor and sample for chiral GC. The absence of the ketone peak validates complete conversion, while the enantiomeric ratio confirms catalyst integrity.
Protocol B: In Situ CBS Reduction [5],[3] Target: (S)-1-Phenylethanol from Acetophenone
-
Catalyst Formation: Under nitrogen, dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%) in anhydrous THF. Add trimethylborate and stir for 30 minutes, followed by 1.0 M Borane-THF (BH3·THF). Causality: Generating the oxazaborolidine in situ circumvents the degradation (aging) issues associated with storing isolated CBS catalysts, ensuring reproducible ee.
-
Controlled Substrate Addition (Critical Step): Cool the catalyst solution to 0°C. Using a syringe pump, add a solution of acetophenone in THF dropwise over 1-2 hours. Causality: The background reduction of ketones by BH3·THF is rapid and racemic. Slow addition ensures the ketone is instantly consumed by the chiral CBS-borane complex, preventing the racemic background reaction from outcompeting the enantioselective pathway.
-
Quench and Isolation: Once addition is complete, stir for 15 minutes. Carefully quench with methanol to destroy excess borane, then perform standard aqueous workup.
Protocol C: Biocatalytic Reduction using KRED [5],[4] Target: (S)-1-Phenylethanol from Acetophenone
-
Buffer and Cofactor Prep: Prepare a 50 mM Tris-HCl buffer (pH 7.5). Dissolve NADP+ (0.1 mol%), D-glucose (1.5 equiv), and Glucose Dehydrogenase (GDH) in the buffer. Causality: Using catalytic NADP+ rather than stoichiometric NADPH reduces costs by >99%. The GDH/glucose system acts as an irreversible hydride pump, constantly regenerating NADPH to drive the KRED reaction forward.
-
Enzyme and Substrate Addition: Add the engineered Ketoreductase (e.g., KRED-Pglu) followed by the acetophenone. If the substrate is highly lipophilic, add 5-10% v/v DMSO or isopropanol as a cosolvent. Causality: While enzymes require aqueous media, cosolvents increase the bioavailability of the lipophilic ketone to the enzyme's active site without denaturing the protein.
-
Incubation: Stir at 30°C for 24 hours, maintaining pH with a titrator (gluconic acid byproduct lowers pH).
-
Extraction: Extract with ethyl acetate, dry over Na2SO4, and concentrate. Verify >99% ee via chiral HPLC.
Strategic Conclusion
For rapid lab-scale synthesis of diverse libraries, the CBS reduction remains the most pragmatic choice due to its speed and broad commercial availability of precursors. However, for process-scale manufacturing where atom economy and cost-of-goods are paramount, Noyori Hydrogenation is the gold standard for substrates lacking coordinating poisons. As sustainability mandates tighten, KRED biocatalysis is rapidly becoming the preferred industrial route, offering unparalleled enantioselectivities and eliminating heavy metal waste streams.
References
Sources
- 1. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking biocatalytic vs. chemical synthesis of chiral alcohols
Title: Benchmarking Chiral Alcohol Synthesis: Asymmetric Transfer Hydrogenation (ATH) vs. Biocatalytic Ketoreduction (KRED)
Executive Summary
The synthesis of chiral secondary alcohols is a pivotal transformation in pharmaceutical manufacturing, serving as the chiral entry point for APIs such as Rivastigmine , Montelukast , and Crizotinib . Historically, chemical Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru-catalysts defined the standard. However, the maturation of engineered Ketoreductases (KREDs) has shifted the paradigm.
This guide benchmarks these two dominant methodologies. While ATH remains superior for high-concentration processing of hydrophobic substrates, Biocatalysis (KRED) is now the definitive choice for compounds requiring >99.5% enantiomeric excess (ee) without heavy metal remediation.
Mechanistic Divergence
To optimize a process, one must understand the hydride delivery system. Both methods utilize a "hydride transfer" mechanism but differ fundamentally in steric enforcement and cofactor requirements.
-
Chemical (ATH): Relies on Metal-Ligand Bifunctional Catalysis . The ruthenium center coordinates the hydride, while the amine ligand coordinates the proton, delivering them in a concerted 6-membered transition state. Stereocontrol is dictated by the steric clash between the ligand's aryl groups and the substrate.
-
Biocatalytic (KRED): Relies on Shape-Complementary Binding . The enzyme active site binds the ketone in a specific orientation relative to the cofactor (NADPH/NADH). The hydride is transferred from the cofactor's nicotinamide ring. Stereocontrol is absolute, dictated by the protein folding.
Figure 1: Mechanistic Comparison of Hydride Transfer
Caption: Comparison of concerted metal-ligand hydride transfer (ATH) vs. cofactor-mediated enzymatic reduction (KRED).
Performance Benchmarking: The Acetophenone Standard
The reduction of acetophenone to 1-phenylethanol is the industry standard for benchmarking. Below is a comparative analysis based on optimized industrial protocols.
| Metric | Chemical (Ru-ATH) | Biocatalytic (KRED) | Analysis |
| Catalyst | RuCl | Engineered KRED (e.g., L. kefir origin) | Ru requires expensive ligands; KRED requires cofactor recycling system. |
| H-Source | Formic Acid / TEA (5:2) | Glucose (via GDH) or IPA | Chemical uses corrosive FA; Bio uses benign glucose or IPA. |
| Enantioselectivity (ee) | 97 - 98% | > 99.9% | Biocatalysis wins. Chemical methods often require downstream recrystallization to upgrade ee. |
| Substrate Loading | 100 - 500 g/L | 20 - 100 g/L | Chemical wins. Enzymes often suffer inhibition or solubility issues at high loading. |
| Turnover Number (TON) | 1,000 - 5,000 | 20,000 - 100,000 | Enzymes are kinetically faster per active site but limited by stability. |
| E-Factor (Waste) | 15 - 50 | 5 - 20 | Biocatalysis reduces solvent waste and eliminates heavy metal remediation. |
| Cost Driver | Ru-Metal & Chiral Ligand | Enzyme Development & Cofactor | Generic KRED panels have lowered bio-costs significantly. |
Experimental Protocols (Head-to-Head)
Method A: Chemical ATH (Noyori Type)
Target: High throughput, hydrophobic substrates.
-
Catalyst Prep: In a glovebox, charge a reaction vessel with [RuCl2(p-cymene)]2 (0.0025 eq) and (R,R)-TsDPEN (0.005 eq). Add anhydrous DMF and stir at 80°C for 1 hour to form the active 16e- complex.
-
Reaction: Cool to RT. Add Acetophenone (1.0 eq, neat or high conc.).
-
Initiation: Add the Hydrogen Donor: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) (2.0 eq).
-
Note: The evolution of CO2 gas drives the reaction entropy. Ensure proper venting.
-
-
Work-up: Monitor by GC. Upon completion, dilute with EtOAc, wash with water (to remove salts/amines), and pass through a silica/charcoal pad to scavenge Ruthenium.
-
Critical Control Point: Residual Ru must be <10 ppm for pharma compliance.
-
Method B: Biocatalytic Reduction (KRED)
Target: High purity, acid-sensitive substrates.
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO4 (1 mM) as a cofactor stabilizer.
-
Recycle System: Dissolve Glucose (1.5 eq) and NADP+ (0.01 eq). Add Glucose Dehydrogenase (GDH) (5 U/mmol substrate).
-
Why? NADP+ is too expensive to use stoichiometrically. GDH oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH in situ.
-
-
Substrate Addition: Dissolve Acetophenone in DMSO (10% v/v of final volume) to assist solubility. Add to the buffer.
-
Initiation: Add KRED enzyme (10-50 mg loading depending on specific activity). Stir at 30°C.
-
Note: Maintain pH 7.0 using a pH-stat (titrating with 1M NaOH) as gluconic acid production will acidify the medium.
-
-
Work-up: Extract with EtOAc. No metal scavenging required. The aqueous phase containing enzymes is biodegradable.
Decision Matrix: When to Choose Which?
Do not default to one method. Use this logic flow to determine the optimal route for your specific molecule.
Figure 2: Process Development Decision Tree
Caption: Selection logic based on substrate solubility, acid sensitivity, and enantiopurity requirements.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link
-
Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry. Link
-
Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters. Link
-
Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to Enantioselective Ketone Reduction. BenchChem Guides. Link
Sources
Comparative Guide to Analytical Methods for Impurity Profiling in Synthetic (S)-1-(2,4,5-Trifluorophenyl)ethanol
Executive Summary
The compound (S)-1-(2,4,5-Trifluorophenyl)ethanol is a highly valued chiral building block used in the development of fluorinated active pharmaceutical ingredients (APIs), including key intermediates in the synthesis pathways of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin[1]. Because the stereocenter and the fluorination pattern dictate the pharmacological efficacy and safety of the final API, rigorous analytical control of both enantiomeric purity and chemical impurities is mandatory. This guide objectively compares three leading chromatographic platforms—Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—providing researchers with causality-driven methodologies and self-validating protocols to ensure absolute data integrity.
Mechanistic Background of Impurity Generation
The synthesis of this compound is typically achieved via the asymmetric reduction of 2,4,5-trifluoroacetophenone. Advanced methodologies utilize non-precious metal catalysis, such as Cobalt(II)-catalyzed asymmetric hydrosilylation using chiral dipyridylphosphine ligands[2]. While highly efficient, this pathway inherently generates specific impurity profiles that must be resolved:
-
Enantiomeric Impurities: The (R)-enantiomer arises from incomplete stereocontrol by the chiral ligand.
-
Chemical Impurities: Unreacted starting material (2,4,5-trifluoroacetophenone) and over-reduction products (e.g., 1-(2,4,5-trifluorophenyl)ethane).
-
Regioisomers: Depending on the purity of the starting material, positional isomers (e.g., 2,3,4-trifluoro derivatives) may propagate through the synthesis.
Figure 1: Synthetic pathway and generation of chemical and enantiomeric impurities.
Comparative Analysis of Analytical Platforms
As a Senior Application Scientist, selecting the optimal analytical method is not merely about achieving baseline resolution; it is about understanding the physicochemical properties of the analyte. The high volatility and thermal stability of fluorinated alcohols make them uniquely suited for diverse chromatographic approaches.
Chiral Gas Chromatography (GC)
Mechanism of Action: Chiral GC utilizes a β-cyclodextrin stationary phase (e.g., Chirasil-DEX CB). The separation is driven by inclusion complexation. The 2,4,5-trifluorophenyl ring enters the hydrophobic cavity of the cyclodextrin, while the secondary hydroxyl group forms hydrogen bonds with the rim's hydroxyls. The highly electronegative fluorine atoms alter the electron density of the aromatic ring, strengthening the inclusion complex for the (S)-enantiomer relative to the (R)-enantiomer, resulting in differential retention[2].
Chiral High-Performance Liquid Chromatography (HPLC)
Mechanism of Action: Normal-phase HPLC relies on polysaccharide-based stationary phases (e.g., Chiralcel OD-H). Chiral recognition is driven by hydrogen bonding between the analyte's hydroxyl group and the carbamate linkages of the stationary phase, coupled with steric interactions. The bulky 2,4,5-trifluorophenyl group must fit into the chiral grooves of the polymer; the (S)-configuration aligns favorably with the hydrogen-bond acceptors, whereas the (R)-enantiomer experiences steric repulsion, eluting earlier.
Supercritical Fluid Chromatography (SFC)
Mechanism of Action: SFC utilizes supercritical CO₂ combined with an organic modifier (e.g., Methanol) on chiral stationary phases (e.g., Chiralpak AD-H). Supercritical CO₂ has lower viscosity and higher diffusivity than hexane, leading to flatter van Deemter curves. This allows for significantly higher flow rates without a loss of resolution, cutting analysis time by up to 80% while providing orthogonal selectivity[3].
Figure 2: Decision matrix for selecting the optimal chromatographic platform.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols incorporate strict System Suitability Testing (SST) criteria. A run is only considered valid if the SST parameters are met.
Protocol A: High-Resolution Chiral GC Workflow
Optimized for volatile fluorinated intermediates[2].
-
Column Preparation: Install a Chirasil-DEX CB column (25 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: High-purity Nitrogen or Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Injector at 220 °C. Oven isothermal at 110 °C for 15 minutes. Detector (FID) at 250 °C.
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of anhydrous dichloromethane.
-
System Suitability Criteria (Self-Validation):
-
Resolution (
) between (R) and (S) enantiomers must be . -
Signal-to-noise (S/N) ratio for the 0.1% (R)-enantiomer standard must be
. -
Tailing factor (
) for the main peak .
-
Protocol B: Standard Chiral HPLC Workflow
The pharmaceutical industry standard for robust QA/QC.
-
Column Preparation: Equilibrate a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) at 25 °C.
-
Mobile Phase: Hexane / Isopropanol (95:5 v/v). Degas thoroughly to prevent baseline drift.
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm (optimal for the trifluorophenyl chromophore).
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of mobile phase.
-
System Suitability Criteria (Self-Validation):
-
Resolution (
) between enantiomers . -
Relative Standard Deviation (RSD) of retention times for 5 replicate injections
.
-
Protocol C: High-Throughput Chiral SFC Workflow
Designed for rapid process analytical technology (PAT) and green chemistry[3].
-
Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Maintain oven temperature at 35 °C.
-
Mobile Phase: Supercritical CO₂ with 10% Methanol as the co-solvent.
-
Flow Dynamics: 3.0 mL/min flow rate with a backpressure regulator (BPR) set strictly to 120 bar to maintain fluid density.
-
System Suitability Criteria (Self-Validation):
-
Resolution (
) . -
Total run time must not exceed 5 minutes.
-
Data Presentation: Comparative Performance Metrics
The following table synthesizes the quantitative performance of the three platforms for the analysis of this compound impurities.
| Parameter | Chiral GC (Chirasil-DEX CB) | Chiral HPLC (Chiralcel OD-H) | Chiral SFC (Chiralpak AD-H) |
| Resolution ( | 2.8 | 1.8 | 3.1 |
| Typical Run Time | 12 - 15 min | 20 - 25 min | < 5 min |
| Limit of Quantitation (LOQ) | 0.05% | 0.1% | 0.05% |
| Solvent Consumption | None (Carrier Gas) | ~25 mL per run | ~1.5 mL (Co-solvent) per run |
| Primary Advantage | Highest theoretical plates | Universal standard availability | Unmatched speed & green profile |
| Limitation | Requires analyte volatility | High organic solvent waste | Requires specialized SFC equipment |
Conclusion & Recommendations
For the impurity profiling of synthetic this compound, the choice of analytical platform should be dictated by the laboratory's throughput requirements and environmental goals.
-
Chiral GC remains the most sensitive method for detecting trace regioisomers and over-reduction products due to the high theoretical plate count and the volatility of the fluorinated alcohol.
-
Chiral HPLC is recommended for laboratories requiring strict regulatory compliance using legacy equipment, though it suffers from high solvent consumption.
-
Chiral SFC is the superior choice for high-throughput environments and process development, offering orthogonal selectivity, baseline resolution in under 5 minutes, and a drastically reduced environmental footprint.
References
- CN105017099A. (2015). Sitagliptin chiral intermediate and asymmetric synthesis method thereof. Google Patents.
-
Yu, F., Zhang, X.-C., Wu, F.-F., Zhou, J.-N., Fang, W., Wu, J., & Chan, A. S. C. (2011). Cobalt(II)-catalyzed asymmetric hydrosilylation of simple ketones using dipyridylphosphine ligands in air. Organic & Biomolecular Chemistry, 9(16), 5652-5654. Available at:[Link]
-
Guiochon, G., & Tarafder, A. (2011). Fundamental challenges and opportunities for preparative supercritical fluid chromatography. Journal of Chromatography A, 1218(8), 1037-1114. Available at:[Link]
Sources
- 1. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]
- 2. Cobalt(ii)-catalyzed asymmetric hydrosilylation of simple ketones using dipyridylphosphine ligands in air - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fundamental challenges and opportunities for preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Pharmacokinetics of Trifluoromethyl-Containing Drugs: A Comparative Guide
As drug development pivots toward highly optimized molecular architectures, the incorporation of the trifluoromethyl (–CF3) group has become a cornerstone strategy. The –CF3 moiety dramatically enhances lipophilicity, metabolic stability, and membrane permeability. However, when a –CF3 group is positioned near a chiral center, its intense electronegativity and steric bulk amplify the 3D spatial disparities between enantiomers. This results in profound stereoselective pharmacokinetics (PK)—where the body absorbs, distributes, metabolizes, and excretes the (R)- and (S)-enantiomers at vastly different rates.
As a Senior Application Scientist, I have designed this guide to objectively compare the enantioselective PK of two benchmark –CF3 containing therapeutics: Fluoxetine (an antidepressant) and Mefloquine (an antimalarial). Furthermore, I provide a self-validating analytical workflow for researchers seeking to quantify these chiral disparities in clinical matrices.
Mechanistic Causality: Why the –CF3 Group Drives Stereoselectivity
The pharmacokinetic divergence of enantiomers is not random; it is driven by the asymmetric nature of biological macromolecules (e.g., plasma proteins, CYP450 enzymes, and efflux transporters).
When a drug contains a –CF3 group, its high lipophilicity (logP) drives extensive binding to plasma proteins such as human serum albumin (HSA) and α1-acid glycoprotein (AGP). Because these proteins are inherently chiral, they bind one enantiomer more tightly than the other. This stereoselective protein binding directly alters the free fraction of the drug available for hepatic clearance 1.
Furthermore, during Phase I metabolism, the rigid, electron-withdrawing nature of the –CF3 group forces the molecule into specific orientations within the active sites of cytochrome P450 enzymes. For example, the N-demethylation of fluoxetine by CYP2D6 is highly stereoselective because the bulky –CF3-phenoxy group of the (R)-enantiomer aligns more favorably with the enzyme's catalytic heme center than the (S)-enantiomer 2.
Diagram 1: Stereoselective CYP2D6 metabolism pathway of racemic fluoxetine.
Comparative Pharmacokinetic Analysis
To understand the clinical impact of these molecular interactions, we must compare the empirical PK parameters of our two case studies.
Fluoxetine: The Impact of Active Metabolites
Fluoxetine is administered as a racemate. While both (R)- and (S)-fluoxetine block serotonin reuptake, their metabolism differs drastically. The clearance of (R)-fluoxetine is approximately 4-fold higher than that of (S)-fluoxetine 2. Consequently, after several weeks of continuous dosing, the plasma concentration of the (S)-enantiomer is roughly twice as high as the (R)-enantiomer 3. Furthermore, the active metabolite, (S)-norfluoxetine, is about 20 times more potent than (R)-norfluoxetine, making the stereoselective accumulation of the (S)-isomer clinically critical.
Mefloquine: Extreme Half-Life Divergence
Mefloquine contains two –CF3 groups and two asymmetric carbon centers. It is marketed as a racemate of the (+)-(11R, 2'S) and (–)-(11S, 2'R) enantiomers. The PK divergence here is staggering. The (–)-SR-mefloquine enantiomer exhibits a significantly lower oral clearance and a vastly extended half-life compared to its (+) counterpart 4. Kinetic modeling of the racemate as a single entity is mathematically inadequate for this drug.
Quantitative Data Summary
| Drug / Enantiomer | Oral Clearance (CL/F) | Elimination Half-Life (t½) | Relative Plasma Concentration at Steady State | Pharmacological Notes |
| (S)-Fluoxetine | Lower | ~4–6 days | ~66% of total parent drug | Eutomer; highly active metabolite ((S)-norfluoxetine) |
| (R)-Fluoxetine | ~4x Higher than (S) | ~1–3 days | ~33% of total parent drug | Distomer; rapidly cleared |
| (–)-SR-Mefloquine | 0.92 ± 0.25 L/h | ~345 hours | Dominant | Time/concentration-dependent kinetics |
| (+)-RS-Mefloquine | 6.5 ± 1.8 L/h | ~185 hours | Minor | Two-compartment disposition model |
Data synthesized from established pharmacokinetic studies 3, 2, 4.
Experimental Methodology: Chiral LC-MS/MS Profiling
To generate trustworthy, reproducible PK data for CF3-containing chiral drugs, the analytical protocol must be a self-validating system. The following step-by-step methodology details the extraction and quantification of fluoxetine enantiomers from human plasma 5.
Why this protocol is self-validating: The use of a stable-isotope-labeled internal standard (Fluoxetine-d5) introduced at the very first step intrinsically corrects for variable extraction recoveries and mass spectrometer matrix effects. If the extraction efficiency drops, the IS signal drops proportionally, keeping the analyte/IS ratio constant and ensuring absolute quantitative integrity.
Step-by-Step Protocol
-
Sample Aliquoting & Spiking: Transfer 200 µL of human plasma into a clean microcentrifuge tube. Spike with 20 µL of Fluoxetine-d5 (Internal Standard, 100 ng/mL). Vortex for 30 seconds to ensure equilibration between the endogenous proteins and the IS.
-
Alkalinization: Add 50 µL of 1M NaOH. Causality: Fluoxetine is a basic drug (pKa ~9.5). Raising the pH suppresses the ionization of the amine group, rendering the molecule highly lipophilic and driving it into the organic extraction phase.
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Phase Separation & Reconstitution: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the LC mobile phase.
-
Chiral Chromatographic Separation: Inject 5 µL onto a Chiralpak AGP (α1-acid glycoprotein) column (150 x 4.0 mm, 5 µm). Mobile Phase: 10 mM Ammonium Acetate buffer (pH 6.0) / Acetonitrile (85:15). Run isocratically at 0.8 mL/min. The chiral stationary phase exploits stereoselective hydrogen bonding and steric hindrance to separate the (R) and (S) enantiomers.
-
Tandem Mass Spectrometry (ESI-MS/MS): Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:
-
Fluoxetine: m/z 310.1 → 148.1
-
Norfluoxetine: m/z 296.1 → 134.1
-
Fluoxetine-d5 (IS): m/z 315.1 → 153.1
-
Diagram 2: Self-validating chiral LC-MS/MS analytical workflow for PK profiling.
Strategic Insights for Drug Development
When engineering new chemical entities containing –CF3 groups, drug developers must anticipate stereoselective PK. The assumption that a racemate will behave symmetrically in vivo is a dangerous fallacy, as demonstrated by the 160-hour difference in half-life between mefloquine enantiomers. Rigorous chiral separation and independent PK modeling of both eutomer and distomer must be integrated into early-stage preclinical workflows to ensure safety, efficacy, and accurate dosing regimens.
References
Sources
- 1. Stereoselectivity in the pharmacodynamics and pharmacokinetics of the chiral antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective pharmacokinetics of mefloquine during long-term intake of the prophylactic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Part 1: The Science of Halogenated Waste Destruction (Causality)
Standard Operating Procedure: Proper Disposal of (S)-1-(2,4,5-Trifluorophenyl)ethanol
As a specialized fluorinated chiral alcohol, this compound is a highly valuable reagent in pharmaceutical synthesis. However, its trifluorophenyl moiety strictly classifies it as a Halogenated Organic Compound . Proper disposal of this chemical is not merely a matter of regulatory compliance; it is a critical safety imperative. Improper integration into standard waste streams can lead to the generation of highly toxic hydrogen fluoride (HF) gas, severe equipment corrosion, and exponential increases in institutional disposal costs.
This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational plan for the safe handling and disposal of this compound.
Why can't this compound be disposed of with standard organic solvents?
The answer lies in molecular thermodynamics. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol).1[1].
To safely destroy this compound, the waste must be routed to specialized rotary kiln incinerators operating at extreme temperatures (>1100°C). Furthermore, when the C-F bonds are finally broken, they generate highly corrosive hydrogen fluoride (HF) gas.2[2].
Part 2: Quantitative Waste Stream Compatibility
To understand the logistical impact of segregating this compound, review the quantitative differences between halogenated and non-halogenated waste streams.
| Parameter | Halogenated Waste Stream (Fluorinated) | Non-Halogenated Waste Stream | Scientific Rationale |
| Incineration Temperature | > 1100°C | ~ 850°C | Extreme heat is required to overcome the high bond dissociation energy of C-F bonds[1]. |
| Exhaust Treatment | Caustic Scrubbing (NaOH) | Standard Filtration | Neutralizes highly toxic and corrosive HF gas generated during high-temperature combustion[2]. |
| Max Storage Capacity (Lab) | 55 Gallons | 55 Gallons | Strict regulatory limits for Satellite Accumulation Areas (SAAs)[3]. |
| Container Fill Limit | < 90% | < 90% | Leaving 10% headspace prevents pressure-induced rupture from vapor expansion[4]. |
| Relative Disposal Cost | ~ 200% (Base Cost x 2) | 100% (Base Cost) | 5[5]. |
Part 3: Step-by-Step Disposal Methodology
Every procedure in your laboratory must be a self-validating system to ensure absolute trustworthiness and safety. Follow these operational steps when disposing of this compound.
Phase 1: Waste Characterization & Segregation
-
Action: Identify all components within the waste mixture. If this compound is mixed with any non-halogenated solvent (e.g., ethanol, acetone), the entire mixture defaults to a Halogenated Waste classification.
-
Causality: Dilution does not eliminate the fluorine content.5[5].
-
Self-Validation Mechanism: Cross-reference the waste log with the experimental protocol. If the total volume in the waste container exceeds the sum of the halogenated reagents used, a non-halogenated solvent was improperly added.
Phase 2: Containerization
-
Action: Collect the waste in a High-Density Polyethylene (HDPE) carboy or a specialized safety disposal can. Fill to a maximum of 90% capacity.
-
Self-Validation Mechanism: Perform the "Squeeze & Tip Test." Squeeze the sealed HDPE container slightly; it should resist compression if vapor-tight.3[3].
Phase 3: Labeling and Satellite Accumulation
-
Action: Affix a compliant Hazardous Waste label the moment the first drop of waste is generated. Store in a secondary containment bin.
-
Causality: 3[3]. Secondary containment prevents environmental release in the event of primary container failure.
-
Self-Validation Mechanism: Calculate the secondary containment volume. Validate that the bin can hold at least 110% of the volume of the largest primary container stored within it.
Phase 4: Institutional Handoff
-
Action: Keep the container closed at all times unless actively adding waste. Submit a pickup request to your Environmental Health & Safety (EHS) department.
-
Self-Validation Mechanism: Implement a "Drop-and-Seal" rule. If a technician steps away from the fume hood, the waste container cap must be fully threaded. A peer-review visual check at the end of each shift validates compliance.
Part 4: Disposal Workflow Visualization
Disposal workflow and decision-making pathway for this compound.
References
-
[4] Proper Disposal of 9-Fluoro-Nonanol: A Guide for Laboratory Professionals. Benchchem.
-
[5] 7.2 Organic Solvents - Environment, Health and Safety. Cornell University.
-
[6] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
-
[3] Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
-
[2] Engineering Handbook For Hazardous Waste Incineration. EPA NEPIS.
-
[1] Hazardous Medical Waste Incineration Rotary Kiln Introduction and Factory Acceptance Test(FAT). CEMENTL.
Sources
Comprehensive Safety and Operational Guide for Handling (S)-1-(2,4,5-Trifluorophenyl)ethanol
As a Senior Application Scientist, I frequently oversee the scale-up of asymmetric syntheses involving fluorinated aromatic intermediates. (S)-1-(2,4,5-Trifluorophenyl)ethanol is a highly specialized chiral building block, prominently utilized in the asymmetric synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Sitagliptin . Because of the electron-withdrawing nature of the three fluorine atoms on the aromatic ring, the hydroxyl group exhibits altered hydrogen-bonding dynamics, and the molecule possesses enhanced lipophilicity. This lipophilicity significantly increases the rate of dermal permeation compared to non-fluorinated analogs, necessitating stringent, causality-driven safety protocols.
Hazard Profile & Causality-Driven PPE Selection
Table 1: Quantitative Hazard Data Summary
| Parameter | Value | Causality / Safety Implication |
| Molecular Weight | 176.14 g/mol [[1]]([Link]) | Low molecular weight facilitates rapid dermal penetration. |
| Physical State | Liquid / Low-melting solid | High risk of aerosolization during pressurized transfers. |
| Decomposition Products | HF, Carbon Oxides | Thermal breakdown yields highly corrosive Hydrogen Fluoride. |
| Target Organs | Skin, Eyes, Respiratory | Lipophilic nature disrupts cellular lipid bilayers upon contact. |
Table 2: PPE Specifications and Causality
| PPE Category | Recommended Material / Spec | Causality (Why this choice?) |
| Outer Gloves | Butyl Rubber (>14 mil) | Exceptional resistance to fluorinated aromatics; prevents breakthrough. |
| Inner Gloves | Nitrile (4-8 mil) | Provides tactile sensitivity and a secondary barrier if the outer glove fails. |
| Eye Protection | Indirect Vented Goggles | Prevents vapor intrusion which causes severe corneal irritation . |
| Body Protection | Polyethylene Apron | Prevents absorption through woven cotton fabrics during accidental spills. |
| Respiratory | Fume Hood (>0.5 m/s) | Mitigates inhalation of volatile fluorinated organics during transfer. |
Operational Workflow & Handling Protocols
To ensure absolute safety and maintain the enantiomeric purity of this compound, all operations must be conducted within a self-validating closed system.
Workflow for the safe handling, transfer, and disposal of this compound.
Protocol 1: Inert Atmosphere Transfer Objective: Transfer the chemical without exposing the operator to vapors or compromising the reagent with atmospheric moisture.
-
System Validation : Before opening the reagent bottle, verify the fume hood face velocity is between 0.5 and 0.6 m/s using an anemometer. Causality: Velocities below 0.5 m/s fail to capture heavy fluorinated vapors, while velocities above 0.6 m/s create turbulent eddies that pull vapors into the operator's breathing zone.
-
PPE Donning : Equip indirect vented safety goggles, a polyethylene-coated apron, and double gloves (4 mil nitrile inner, 14 mil butyl rubber outer).
-
Purging : Connect the receiving flask to a Schlenk line. Apply vacuum (≤ 1 Torr) for 5 minutes, then backfill with ultra-high purity Argon. Repeat three times.
-
Transfer : Using a gas-tight glass syringe with a Luer-lock PTFE needle, pierce the septum of the reagent bottle. Draw the required volume of this compound.
-
Self-Validation Check : Hold the syringe vertically and observe the plunger for 5 seconds. Causality: If the plunger depresses autonomously, there is a micro-leak in the seal, indicating potential vapor escape and atmospheric contamination. Discard the syringe into the hazardous waste bin if a leak is detected.
-
Delivery : Inject the reagent into the argon-flushed receiving flask at a controlled rate of 1 mL/min to prevent aerosolization.
Emergency Response & Spill Containment
Fluorinated organics require specific neutralization and absorption tactics.
Protocol 2: Micro-Spill Response (< 50 mL)
-
Isolation : Immediately lower the fume hood sash to 2 inches to maximize inward airflow and isolate the vapor hazard.
-
Absorption : Do not use standard paper towels. Deploy activated carbon spill pads or a proprietary universal absorbent (e.g., vermiculite). Causality: Activated carbon effectively traps the lipophilic aromatic rings via π-π stacking and hydrophobic interactions, preventing vapor off-gassing.
-
Neutralization : Spray the absorbed area with a 5% sodium bicarbonate solution to neutralize any acidic byproducts if the alcohol has undergone accidental oxidation.
-
Collection : Use non-sparking PTFE scoops to transfer the saturated absorbent into a sealable high-density polyethylene (HDPE) container.
Chemical Disposal & Environmental Logistics
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making this compound highly persistent in the environment.
Protocol 3: Waste Segregation
-
Segregation : Never dispose of fluorinated organic waste in standard aqueous or non-halogenated organic waste streams.
-
Containment : Collect all washings and reaction residues in a dedicated, chemically compatible HDPE carboy labeled "Halogenated Organic Waste - Fluorinated Aromatics". Causality: Standard glass waste bottles can shatter if trace hydrofluoric acid (HF) is generated via unintended catalytic decomposition .
-
Final Disposal : Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration (>1000 °C). Causality: Only extreme thermal destruction can cleave the C-F bonds and prevent the formation of persistent environmental pollutants (PFAS-like derivatives).
References
- Title: CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof Source: Google Patents URL
-
Title : 2-(2,4,5-trifluorophenyl)ethanol Product Specification Source : Capot Chemical URL :[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
